molecular formula C28H43Cl2N5O6S B2742054 (S,R,S)-AHPC-PEG2-NH2 dihydrochloride

(S,R,S)-AHPC-PEG2-NH2 dihydrochloride

Cat. No.: B2742054
M. Wt: 648.6 g/mol
InChI Key: JHDIGXLPWYVAKX-OTCWRJAQSA-N
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Description

(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is a useful research compound. Its molecular formula is C28H43Cl2N5O6S and its molecular weight is 648.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDIGXLPWYVAKX-OTCWRJAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43Cl2N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is a high-purity, heterobifunctional chemical entity that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its structure, mechanism of action, and application in targeted protein degradation for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Function

This compound is an E3 ligase ligand-linker conjugate. Its structure comprises three key components:

  • An (S,R,S)-AHPC moiety: This is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design.[1][2] The specific (S,R,S) stereochemistry is crucial for its binding activity.

  • A PEG2 linker: A two-unit polyethylene glycol (PEG) spacer connects the VHL ligand to the reactive terminus. This flexible and hydrophilic linker enhances the solubility and can influence the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4]

  • A terminal primary amine (-NH2): This functional group provides a reactive handle for covalent conjugation to a "warhead" — a ligand designed to bind to a specific protein of interest (POI).[5]

  • Dihydrochloride salt form: This salt form generally enhances the stability and simplifies the handling of the compound.[5]

The fundamental role of (S,R,S)-AHPC-PEG2-NH2 in a PROTAC is to bridge a target protein and the VHL E3 ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.[3][6]

Mechanism of Action: The PROTAC Cycle

When conjugated to a target-protein-binding ligand to form a complete PROTAC, (S,R,S)-AHPC-PEG2-NH2 facilitates a catalytic cycle of targeted protein degradation:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (via its "warhead") and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex (POI-PROTAC-VHL). The PEG2 linker plays a crucial role in enabling this complex to form effectively.

  • Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can then engage another target protein molecule, acting catalytically to induce further degradation.

Data Presentation: Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₈H₄₁N₅O₆S · 2HCl[1]
Molecular Weight 648.64 g/mol [1]
Appearance SolidN/A
Purity ≥95%[1]
Solubility Soluble in DMSO[3]

Note: Quantitative biological data such as VHL binding affinity (Kd or IC50) and degradation performance (DC50, Dmax) for PROTACs specifically using this compound are highly dependent on the conjugated target protein ligand and the specific cellular context. As such, generalized values cannot be provided. Researchers should refer to specific publications for the PROTAC of interest.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC using this compound and the subsequent evaluation of target protein degradation.

PROTAC Synthesis: Amide Bond Formation

This protocol describes the coupling of (S,R,S)-AHPC-PEG2-NH2 to a target protein ligand possessing a carboxylic acid functionality.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Solvents for purification (e.g., DCM, Methanol)

  • LC-MS and NMR for reaction monitoring and characterization

Procedure:

  • Dissolve the target protein ligand with a carboxylic acid in anhydrous DMF.

  • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., DCM/Methanol).

  • Characterize the final PROTAC product by NMR and high-resolution mass spectrometry.

In-Cell Protein Degradation Assay: Western Blotting

This protocol outlines a general method to assess the degradation of a target protein in cultured cells.

Materials:

  • Cultured cells expressing the target protein

  • The synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC. Include a vehicle-only control. Incubate for a desired period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Cycle cluster_1 Ternary Complex POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC-PEG2-NH2 -based PROTAC POI->PROTAC Binds to Warhead PROTAC->PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds to AHPC Ligand Ternary POI-PROTAC-VHL Ub Ubiquitin Ternary->Ub Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI E2 E2 Enzyme Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of targeted protein degradation mediated by a PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation Assay start_synthesis Start: (S,R,S)-AHPC-PEG2-NH2 + POI Ligand-COOH coupling Amide Coupling (HATU, HOBt, DIPEA) start_synthesis->coupling purification Purification (Flash Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization final_protac Final PROTAC characterization->final_protac cell_culture Cell Seeding & Treatment final_protac->cell_culture Use in Assay lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blotting lysis->western_blot analysis Data Analysis (Degradation %) western_blot->analysis end_degradation Results analysis->end_degradation

Caption: A generalized workflow for PROTAC synthesis and evaluation.

Signaling Pathways

PROTACs developed using this compound are designed to modulate cellular signaling pathways by inducing the degradation of key protein nodes within those pathways. The specific pathway impacted is determined by the "warhead" conjugated to the linker. For example, a PROTAC targeting a specific kinase would downregulate the signaling cascade mediated by that kinase. The versatility of this linker allows for its application in targeting a wide array of proteins involved in various signaling pathways implicated in diseases such as cancer, inflammation, and neurodegeneration.

Caption: Modulation of a signaling pathway via PROTAC-induced protein degradation.

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a flexible PEG linker with a reactive amine, provides a robust platform for the synthesis of novel PROTACs. The methodologies outlined in this guide offer a foundation for researchers to design and evaluate new protein degraders, ultimately contributing to the advancement of this promising therapeutic modality.

References

The Architect of Degradation: A Technical Guide to (S,R,S)-AHPC-PEG2-NH2 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins. The rational design and synthesis of effective PROTACs are paramount to their success, with each component—the target-binding ligand ("warhead"), the E3 ligase-recruiting ligand, and the linker—playing a critical role.

This technical guide provides an in-depth exploration of (S,R,S)-AHPC-PEG2-NH2 , a pivotal building block in the construction of PROTACs. This molecule is a pre-synthesized conjugate incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible linker, terminating in a reactive amine group ready for conjugation to a target-specific warhead. We will delve into its core components, provide detailed experimental protocols for its use and evaluation, present quantitative data from relevant studies, and visualize the underlying biological and experimental workflows.

Core Concepts: Deconstructing (S,R,S)-AHPC-PEG2-NH2

(S,R,S)-AHPC-PEG2-NH2 is a meticulously designed chemical entity that streamlines the synthesis of VHL-recruiting PROTACs.[1][2][3][4] Its structure can be broken down into three key components:

  • The VHL Ligand: (S,R,S)-AHPC : This peptidomimetic moiety, also known as VH032-NH2, is a potent binder of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] The specific (S,R,S) stereochemistry is essential for its high-affinity interaction with the VHL protein, enabling the recruitment of the broader E3 ligase complex.[7] This recruitment is the foundational step in hijacking the ubiquitin-proteasome system.

  • The Linker: PEG2 : A two-unit polyethylene glycol (PEG) chain serves as the linker. PEG linkers are widely employed in PROTAC design due to their advantageous properties. They are flexible, which allows for the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex.[8][9] Furthermore, the hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic profile of the final PROTAC molecule.[10][11][12]

  • The Reactive Handle: -NH2 : The terminal primary amine (-NH2) group is a versatile chemical handle for the covalent attachment of a warhead.[] This amine group can readily participate in various coupling reactions, most commonly forming a stable amide bond with a carboxylic acid on the target-binding ligand.[10]

The combination of these three elements in a single, quality-controlled building block significantly accelerates the discovery and development of novel protein degraders.

Mechanism of Action: A Step-by-Step Guide to Degradation

A PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2 operates through a catalytic mechanism to induce the degradation of a target Protein of Interest (POI). The process can be visualized as a cycle:

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binding PROTAC (S,R,S)-AHPC-PEG2-Warhead PROTAC PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Recruitment POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2.

  • Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein (via the warhead) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[9]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target.

  • Proteasomal Recognition and Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.

  • PROTAC Recycling : The PROTAC is not consumed in this process and is released to bind to another target protein and E3 ligase, continuing the cycle of degradation.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes quantitative data for selected VHL-recruiting PROTACs, illustrating the impact of the linker and target protein on degradation potency. While not all of these examples explicitly use the (S,R,S)-AHPC-PEG2-NH2 linker, they provide a representative overview of the performance of AHPC-based PROTACs.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2 [7]KRAS G12CNCI-H2030250 - 760>90PEG-based
YN14 [8]KRAS G12CMIA PaCa-2Nanomolar range>95Not Specified
A1874 [14]BRD4HCT1163298Not Specified
Compound 23 [2]BTKMino cells1.29 (at 4h)>95Not Specified
PTD10 [11]BTKRamos0.5>95Not Specified
DP1 [15]BRD4SU-DHL-410,84098PEG-based

Experimental Protocols

Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2

This protocol describes a general method for the synthesis of a PROTAC by coupling a carboxylic acid-containing warhead to (S,R,S)-AHPC-PEG2-NH2 via amide bond formation.

Synthesis_Workflow Start (S,R,S)-AHPC-PEG2-NH2 + Warhead-COOH Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) Start->Coupling Reaction Stir at RT (12-24h) Coupling->Reaction Monitoring Reaction Monitoring (LC-MS) Reaction->Monitoring Purification Purification (e.g., HPLC) Monitoring->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Materials:

  • (S,R,S)-AHPC-PEG2-NH2

  • Target protein ligand (warhead) with a terminal carboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, HPLC solvents)

Procedure:

  • Dissolution : In a clean, dry reaction vial, dissolve the warhead-carboxylic acid (1 equivalent) and (S,R,S)-AHPC-PEG2-NH2 (1.1 equivalents) in anhydrous DMF.

  • Addition of Coupling Reagents : To the solution, add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring : Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product and consumption of starting materials.

  • Workup : Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

  • Characterization : Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

In-Vitro Evaluation of Protein Degradation by Western Blot

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[5][6]

Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Culture Treatment 2. PROTAC Treatment (Dose-response & time-course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Immunoblot 5. Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection 6. Signal Detection & Analysis Immunoblot->Detection Data_Analysis 7. DC50 & Dmax Calculation Detection->Data_Analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding : Plate cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.

  • PROTAC Treatment : Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) to determine the dose-response. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis : After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE : Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Loading Control : Strip the membrane and re-probe with an antibody for a loading control protein to ensure equal protein loading.

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.

In-Vivo Evaluation of PROTAC Efficacy

This protocol provides a general framework for assessing the in-vivo efficacy of a PROTAC in a mouse xenograft model.[5][][15]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cell line for xenograft

  • PROTAC formulation (e.g., in a vehicle like PEG300, Tween 80, and saline)

  • Dosing equipment (e.g., syringes, needles)

  • Calipers for tumor measurement

  • Equipment for tissue harvesting and processing

Procedure:

  • Xenograft Model Establishment : Subcutaneously implant cancer cells into the flanks of the mice. Allow the tumors to grow to a palpable size (e.g., 80-150 mm³).

  • Randomization and Dosing : Randomize the mice into treatment and vehicle control groups. Administer the PROTAC formulation via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule (e.g., daily or every three days).

  • Monitoring :

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice to assess toxicity.

  • Pharmacodynamic Analysis : At the end of the study (or at specific time points), euthanize a subset of animals and harvest the tumors and other relevant tissues.

  • Tissue Analysis :

    • Western Blot : Homogenize a portion of the tumor tissue to prepare lysates and perform Western blotting as described above to assess the level of target protein degradation.

    • Immunohistochemistry (IHC) : Fix a portion of the tumor in formalin for IHC analysis of the target protein and markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).

  • Efficacy Evaluation : Compare the tumor growth inhibition between the treatment and vehicle groups to determine the in-vivo efficacy of the PROTAC.

Signaling Pathways and Logical Relationships

The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. For example, a PROTAC targeting BRD4, a key epigenetic reader, can lead to the downregulation of oncogenes like c-Myc, resulting in anti-proliferative effects.

BRD4_Signaling PROTAC BRD4-targeting PROTAC (AHPC-based) Degradation BRD4 Degradation PROTAC->Degradation BRD4 BRD4 Protein BRD4->Degradation cMyc_Tx c-Myc Gene Transcription BRD4->cMyc_Tx Activates VHL VHL E3 Ligase VHL->Degradation Degradation->cMyc_Tx Inhibits Cell_Cycle Cell Cycle Progression cMyc_Tx->Cell_Cycle Promotes Proliferation Tumor Cell Proliferation Cell_Cycle->Proliferation Drives

Caption: Downstream effects of a BRD4-targeting PROTAC.

Conclusion

(S,R,S)-AHPC-PEG2-NH2 represents a powerful and versatile tool in the field of targeted protein degradation. By providing a pre-synthesized, high-quality building block containing a potent VHL ligand and an adaptable PEG linker, it significantly accelerates the development of novel PROTACs. Understanding the principles of its application, from chemical synthesis to in-vitro and in-vivo evaluation, is crucial for researchers aiming to harness the full potential of this technology. As the landscape of "undruggable" targets continues to be challenged, the strategic use of well-designed building blocks like (S,R,S)-AHPC-PEG2-NH2 will undoubtedly be a cornerstone of future therapeutic innovation.

References

(S,R,S)-AHPC-PEG2-NH2: A Technical Guide to a Core VHL Ligand Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional small-molecule inhibitors. At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding ligand to an E3 ubiquitin ligase-recruiting element. This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-NH2 , a widely utilized VHL E3 ligase ligand-linker conjugate.

(S,R,S)-AHPC-PEG2-NH2 is a pre-synthesized chemical entity that incorporates three key functional components:

  • The (S,R,S)-AHPC Ligand: A high-affinity binder to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

  • A 2-Unit Polyethylene Glycol (PEG) Linker: A short, hydrophilic spacer that influences the solubility, permeability, and ternary complex formation of the resulting PROTAC.

  • A Terminal Amine (NH2) Group: A reactive handle for the covalent attachment of a ligand that binds to the protein of interest.

This guide will detail the function of (S,R,S)-AHPC-PEG2-NH2, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the relevant biological and experimental workflows.

Data Presentation

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the E3 ligase and the target protein, as well as its ability to induce the degradation of the target protein. The following tables summarize relevant quantitative data for the (S,R,S)-AHPC VHL ligand and a representative PROTAC utilizing a similar linker.

ParameterLigand/PROTACValueAssayReference
Binding Affinity (Kd) (S,R,S)-AHPC (as VH032) to VHL185 nMNot SpecifiedInferred from multiple sources
Degradation PROTAC 19 (Sunitinib-VHL with 2-unit PEG linker)Complete degradation of FLT-3 at 10 µM after 48h in HL-60 cellsWestern BlotZhai et al., 2022[1]

Core Functions and Signaling Pathway

The primary function of (S,R,S)-AHPC-PEG2-NH2 is to serve as a building block for the synthesis of VHL-recruiting PROTACs. Once incorporated into a PROTAC, the (S,R,S)-AHPC moiety binds to the VHL E3 ligase complex. This binding event, in conjunction with the binding of the other end of the PROTAC to the target protein, leads to the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

VHL-Mediated Ubiquitination Pathway

The VHL E3 ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions. PROTACs containing a VHL ligand, such as (S,R,S)-AHPC, co-opt this natural process to degrade a desired target protein.

VHL_Ubiquitination_Pathway cluster_0 Ubiquitin-Proteasome System E1 E1 Ubiquitin-Activating Enzyme E1_Ub E1-Ub E1->E1_Ub ATP Ub Ubiquitin Ub->E1 E2_Ub E2-Ub E1_Ub->E2_Ub E2 E2 Ubiquitin-Conjugating Enzyme E2->E2_Ub VHL_complex VHL E3 Ligase Complex E2_Ub->VHL_complex Ternary_Complex Target-PROTAC-VHL Ternary Complex VHL_complex->Ternary_Complex Target Target Protein Target->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Linker-Target Ligand) PROTAC->Ternary_Complex

Caption: The VHL-mediated ubiquitination pathway hijacked by a PROTAC.

Experimental Protocols

The characterization of a PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2 involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and mechanism of action.

TR-FRET Assay for VHL Binding Affinity

Objective: To determine the binding affinity (Kd or IC50) of the PROTAC for the VHL E3 ligase complex.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. A terbium-labeled anti-GST antibody (donor) binds to a GST-tagged VHL-ElonginB-ElonginC (VCB) complex. A fluorescently labeled VHL ligand (tracer) binds to VHL, bringing the donor and acceptor into close proximity and generating a FRET signal. Unlabeled PROTAC competes with the tracer for binding to VHL, leading to a decrease in the FRET signal.

Materials:

  • GST-tagged VCB complex

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled VHL tracer (e.g., a BODIPY-labeled VHL ligand)

  • PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • In a 384-well plate, add the PROTAC dilutions.

  • Prepare a master mix containing the GST-VCB complex, terbium-labeled anti-GST antibody, and the fluorescent VHL tracer at their optimal concentrations.

  • Add the master mix to each well of the plate.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the ratio of the acceptor to donor emission signals.

  • Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot for Target Protein Degradation

Objective: To quantify the degradation of the target protein induced by the PROTAC in a cellular context.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Cells are treated with the PROTAC, and the total protein is extracted. The proteins are then separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

NanoBRET Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-VHL) in live cells.

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between two proteins in real-time in living cells. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase (VHL) is fused to a HaloTag® protein, which is labeled with a fluorescent ligand (acceptor). The formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc-Target Protein and HaloTag-VHL

  • Transfection reagent

  • PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Co-transfect cells with the NanoLuc-Target Protein and HaloTag-VHL expression vectors.

  • Plate the transfected cells into assay plates and incubate for 24 hours.

  • Treat the cells with the HaloTag® NanoBRET® 618 Ligand to label the HaloTag-VHL fusion protein.

  • Prepare serial dilutions of the PROTAC.

  • Add the PROTAC dilutions to the cells and incubate for the desired time.

  • Add the Nano-Glo® Live Cell Substrate to all wells.

  • Measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission signals using a luminometer.

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizations of Workflows and Relationships

PROTAC Development Workflow

The development of a PROTAC is an iterative process that involves design, synthesis, and biological evaluation.

PROTAC_Development_Workflow cluster_workflow PROTAC Development and Evaluation Design 1. PROTAC Design (Target Ligand, Linker, E3 Ligase Ligand) Synthesis 2. Chemical Synthesis (e.g., using (S,R,S)-AHPC-PEG2-NH2) Design->Synthesis Biochemical_Assays 3. Biochemical Characterization (e.g., TR-FRET for VHL binding) Synthesis->Biochemical_Assays Cellular_Assays 4. Cellular Characterization (Western Blot for degradation, NanoBRET for ternary complex) Biochemical_Assays->Cellular_Assays In_Vivo_Studies 5. In Vivo Evaluation (Pharmacokinetics, Efficacy) Cellular_Assays->In_Vivo_Studies Optimization Optimization (Structure-Activity Relationship) Cellular_Assays->Optimization Lead_Candidate Lead PROTAC Candidate In_Vivo_Studies->Lead_Candidate Optimization->Design

Caption: A typical workflow for the development and evaluation of a PROTAC.

Logical Relationship of PROTAC Components

The three components of a PROTAC—the target-binding ligand, the linker, and the E3 ligase ligand—are interconnected in their function to induce protein degradation.

PROTAC_Component_Relationship cluster_components PROTAC Components and Function Target_Ligand Target Protein Ligand PROTAC_Molecule PROTAC Molecule Target_Ligand->PROTAC_Molecule Linker Linker (e.g., PEG2) Linker->PROTAC_Molecule VHL_Ligand VHL Ligand ((S,R,S)-AHPC) VHL_Ligand->PROTAC_Molecule Ternary_Complex Ternary Complex Formation PROTAC_Molecule->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation

Caption: The functional relationship between the components of a VHL-recruiting PROTAC.

Conclusion

(S,R,S)-AHPC-PEG2-NH2 is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its pre-functionalized nature, incorporating a high-affinity VHL ligand, a beneficial PEG linker, and a reactive amine handle, streamlines the drug discovery process. The methodologies and workflows outlined in this guide provide a framework for the robust characterization of PROTACs developed using this linker, from initial binding studies to cellular degradation and in vivo efficacy. As the field of targeted protein degradation continues to expand, the rational design and application of well-characterized building blocks like (S,R,S)-AHPC-PEG2-NH2 will be paramount to the development of novel and effective therapeutics.

References

(S,R,S)-AHPC-PEG2-NH2 in PROTACs: A Technical Guide to Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of proteins implicated in various diseases. A critical component in the design of effective PROTACs is the linker that connects the target-binding ligand to the E3 ubiquitin ligase-recruiting moiety. This technical guide provides an in-depth exploration of the mechanism of action of PROTACs synthesized using the (S,R,S)-AHPC-PEG2-NH2 linker, a widely used component for recruiting the von Hippel-Lindau (VHL) E3 ligase.

(S,R,S)-AHPC-PEG2-NH2 is a pre-synthesized building block composed of the high-affinity (S,R,S)-AHPC ligand for VHL, connected to a two-unit polyethylene glycol (PEG) spacer with a terminal primary amine.[1][2] This terminal amine provides a convenient handle for conjugation to a ligand for a protein of interest (POI), facilitating the modular synthesis of VHL-recruiting PROTACs.[3][4] The PEG linker enhances the solubility and can influence the conformational flexibility of the resulting PROTAC, which is crucial for the efficient formation of a productive ternary complex.[5][6]

Core Mechanism of Action

The fundamental mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC-PEG2-NH2 linker involves hijacking the VHL E3 ubiquitin ligase to induce the degradation of a target protein. This process can be broken down into several key steps:

  • Ternary Complex Formation : The bifunctional nature of the PROTAC allows it to simultaneously bind to both the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (Target Protein-PROTAC-VHL).[7] The formation and stability of this complex are critical determinants of the PROTAC's efficacy.[8]

  • Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This results in the formation of a polyubiquitin chain on the target protein.[9]

  • Proteasomal Degradation : The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can catalytically induce the degradation of additional target protein molecules.[10]

PROTAC Mechanism of Action General Mechanism of Action of a VHL-Recruiting PROTAC PROTAC (S,R,S)-AHPC-PEG2-Target Ligand TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Recruits E2-Ub Recycling PROTAC Recycling TernaryComplex->Recycling E2 E2-Ub E2->Ubiquitination UbPOI Poly-ubiquitinated POI Ubiquitination->UbPOI Proteasome 26S Proteasome UbPOI->Proteasome Degradation Degradation of POI Proteasome->Degradation Peptides Peptides Degradation->Peptides Recycling->PROTAC

Figure 1: General mechanism of action of a VHL-recruiting PROTAC.

Quantitative Data for Representative VHL-Recruiting PROTACs

The efficacy of a PROTAC is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Binding affinities (Kd) of the PROTAC for the target protein and the E3 ligase are also crucial for understanding its activity. Below is a summary of quantitative data for representative VHL-recruiting PROTACs that utilize PEG-based linkers, similar in nature to (S,R,S)-AHPC-PEG2-NH2.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Linker TypeReference
LC-2 KRAS G12CNCI-H2030590>90PEG-based[11][12]
MIA PaCa-2320~75[11][12]
NCI-H23760~75[11]
MZ1 BRD4HeLa~13>90PEG-based[13]
22Rv1~25>90[13]

Note: While these PROTACs utilize VHL-recruiting moieties and PEG linkers, the exact (S,R,S)-AHPC-PEG2-NH2 linker may not have been used in all cases. The data is presented to be representative of this class of PROTACs.

Experimental Protocols

PROTAC Synthesis via Amide Coupling

This protocol describes the general synthesis of a PROTAC by coupling (S,R,S)-AHPC-PEG2-NH2 to a target protein ligand containing a carboxylic acid functionality.

Materials:

  • (S,R,S)-AHPC-PEG2-NH2 hydrochloride

  • Target protein ligand with a carboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Purification reagents: Saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography

  • Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy

Procedure:

  • Reaction Setup : To a solution of the target protein ligand (1 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Coupling : Add (S,R,S)-AHPC-PEG2-NH2 hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final PROTAC.

  • Characterization : Confirm the identity and purity of the synthesized PROTAC using NMR and LC-MS.

Western Blot for DC50 and Dmax Determination

This protocol outlines the procedure for quantifying the degradation of a target protein in cultured cells treated with a PROTAC.[10]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment : Prepare serial dilutions of the PROTAC in complete culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis : Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Workflow Experimental Workflow for PROTAC Synthesis and Characterization cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Characterization Synthesis Couple (S,R,S)-AHPC-PEG2-NH2 to Target Ligand Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization SPR Ternary Complex Analysis (SPR) Characterization->SPR CellTreatment Cell Treatment with PROTAC Characterization->CellTreatment WesternBlot Western Blot for Protein Degradation CellTreatment->WesternBlot DC50_Dmax DC50 and Dmax Determination WesternBlot->DC50_Dmax KRAS Signaling KRAS G12C Signaling and PROTAC-Mediated Degradation cluster_pathway MAPK/ERK Pathway KRAS KRAS G12C (active) RAF RAF KRAS->RAF Degradation Proteasomal Degradation KRAS->Degradation is ubiquitinated MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC KRAS G12C PROTAC PROTAC->KRAS PROTAC->Degradation recruits VHL VHL VHL E3 Ligase Degradation->Proliferation Inhibits BRD4 Signaling BRD4 Signaling and PROTAC-Mediated Degradation cluster_pathway Oncogenic Transcription BRD4 BRD4 cMYC c-MYC Gene BRD4->cMYC binds to acetylated histones at c-MYC promoter Degradation Proteasomal Degradation BRD4->Degradation is ubiquitinated AcetylatedHistones Acetylated Histones AcetylatedHistones->cMYC TranscriptionFactors Transcription Factors TranscriptionFactors->cMYC Oncogenesis Cell Growth & Proliferation cMYC->Oncogenesis promotes transcription PROTAC BRD4 PROTAC PROTAC->BRD4 PROTAC->Degradation recruits VHL VHL VHL E3 Ligase Degradation->cMYC Downregulates

References

(S,R,S)-AHPC-PEG2-NH2: A Technical Guide to a Key E3 Ligase Ligand-Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R,S)-AHPC-PEG2-NH2, also known by its synonym VH032-PEG2-NH2, is a synthetic E3 ligase ligand-linker conjugate. It plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This molecule incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene glycol (PEG) linker terminating in a primary amine. This amine functionality allows for the covalent attachment of a ligand for a protein of interest, thereby forming a heterobifunctional PROTAC. This technical guide provides an in-depth overview of the discovery, synthesis, and key characteristics of (S,R,S)-AHPC-PEG2-NH2, offering valuable information for researchers in the field of targeted protein degradation.

Discovery and Scientific Context

The discovery of (S,R,S)-AHPC-PEG2-NH2 is rooted in the broader effort to develop small molecule ligands for the VHL E3 ligase. The VHL protein is a key component of the cellular machinery responsible for tagging proteins for degradation by the proteasome.[1] The development of potent and specific VHL ligands was a significant breakthrough, enabling the hijacking of this natural process for therapeutic purposes.

The core of (S,R,S)-AHPC-PEG2-NH2 is the (S,R,S)-AHPC (a-hydroxy-isocaproic acid-proline-hypusine) moiety, a peptidomimetic designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL. Structure-based drug design and systematic optimization led to the development of VH032, a potent VHL inhibitor, from which the (S,R,S)-AHPC ligand is derived.[2] The addition of a PEG linker to this VHL ligand provides a versatile platform for the synthesis of PROTACs. The PEG2 linker offers a balance of flexibility and water solubility, while the terminal amine serves as a convenient attachment point for various target protein ligands.

Physicochemical and Binding Properties

The key properties of (S,R,S)-AHPC-PEG2-NH2 and its parent VHL ligand are summarized in the tables below.

Table 1: Physicochemical Properties of (S,R,S)-AHPC-PEG2-NH2

PropertyValue
Synonyms VH032-PEG2-NH2, VHL Ligand-Linker Conjugate 3
Molecular Formula C28H41N5O6S
Molecular Weight 575.72 g/mol
CAS Number 2010159-60-9
Appearance White to off-white solid
Storage Store at -20°C for long-term stability

Table 2: Binding Affinity Data

LigandTargetAssayKi (nM)Reference
VH032 amineVHLTR-FRET5700[3]

Synthesis and Experimental Protocols

Proposed Synthetic Scheme

A representative synthesis would likely proceed through the following key steps:

  • Synthesis of the (S,R,S)-AHPC core: This is typically achieved through a multi-step synthesis involving the coupling of protected amino acid building blocks. A common route involves the C-H arylation of 4-methylthiazole with a protected benzylic amine, followed by a series of deprotection and amide coupling steps to assemble the final VHL ligand.[4]

  • Coupling with the PEG linker: The synthesized (S,R,S)-AHPC, with a reactive carboxylic acid, would be coupled to a Boc-protected 2-(2-aminoethoxy)ethan-1-amine (Boc-PEG2-NH2) using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.

  • Deprotection: The final step would involve the removal of the Boc protecting group from the terminal amine of the PEG linker, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the desired (S,R,S)-AHPC-PEG2-NH2 product.

General Experimental Protocol for Amide Coupling

The following is a general protocol for the amide coupling step, which is central to the synthesis of the final product.

  • Materials:

    • (S,R,S)-AHPC (with a free carboxylic acid)

    • Boc-NH-PEG2-amine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve (S,R,S)-AHPC (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add Boc-NH-PEG2-amine (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected conjugate.

Role in PROTAC Technology and Mechanism of Action

(S,R,S)-AHPC-PEG2-NH2 is a critical building block for the construction of VHL-based PROTACs. The terminal amine of the linker allows for its conjugation to a ligand that specifically binds to a target protein of interest (POI). The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.

PROTAC_Mechanism cluster_PROTAC PROTAC cluster_Cellular_Machinery Cellular Machinery VHL_ligand (S,R,S)-AHPC Linker PEG2 Linker VHL_ligand->Linker VHL VHL E3 Ligase VHL_ligand->VHL Binds POI_ligand POI Ligand Linker->POI_ligand POI Protein of Interest (POI) POI_ligand->POI Binds Ub Ubiquitin POI->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-AHPC.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC using (S,R,S)-AHPC-PEG2-NH2 typically follows a structured workflow, from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Obtain POI Ligand with reactive handle synthesis_step Couple POI Ligand to (S,R,S)-AHPC-PEG2-NH2 start->synthesis_step purification Purify and Characterize PROTAC synthesis_step->purification binding_assay Binding Assays (e.g., SPR, ITC) to POI and VHL purification->binding_assay degradation_assay Western Blot or Mass Spec to quantify POI degradation binding_assay->degradation_assay functional_assay Cell-based functional assays (e.g., viability, signaling) degradation_assay->functional_assay

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

Conclusion

(S,R,S)-AHPC-PEG2-NH2 is a valuable and widely used chemical tool in the rapidly advancing field of targeted protein degradation. Its well-characterized VHL ligand, coupled with a versatile PEG linker, provides a robust platform for the development of novel PROTACs against a wide range of therapeutic targets. This guide has provided a comprehensive overview of its discovery, synthesis, and application, intended to support researchers in their efforts to design and develop next-generation protein degraders.

References

(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide for PROTAC-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its commercial availability, physicochemical properties, and its application in targeted protein degradation, offering valuable information for researchers in academia and the pharmaceutical industry.

Introduction to (S,R,S)-AHPC-PEG2-NH2 and PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

This compound is a crucial reagent in the synthesis of PROTACs. It consists of an (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety, which is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 2-unit polyethylene glycol (PEG) linker with a terminal amine group. The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal amine group serves as a reactive handle for conjugation to a ligand targeting the protein of interest.

Commercial Availability

This compound and its free base are commercially available from several suppliers. Researchers can inquire about bulk pricing and availability directly from these vendors.

SupplierProduct NameCAS Number
BOC Sciences(S,R,S)-AHPC-PEG2-NH2 hydrochloride2097973-72-1
MedChemExpress(S,R,S)-AHPC-PEG2-NH2 (hydrochloride)2097973-72-1
Cambridge Bioscience(S,R,S)-AHPC-PEG2-NH2 (hydrochloride)2097973-72-1
Active Biopharma CorpThis compound2341796-76-5
AxisPharm(S,R,S)-AHPC-PEG2-amine hydrochloride salt2097973-72-1
ShellChem(S,R,S)-AHPC-PEG2-NH22010159-60-9 (free base)
TargetMol(S,R,S)-AHPC-PEG2-NH22010159-60-9 (free base)
BroadPharm(S,R,S)-AHPC-PEG2-amine hydrochloride saltNot specified
Glyco MindSynth(S,R,S)-AHPC-PEG2-amine hydrochloride salt2097973-72-1
MySkinRecipes(S,R,S)-AHPC-PEG3-NH2 hydrochloride2097971-11-2 (PEG3 variant)
Sigma-Aldrich(S,R,S)-AHPC-PEG1-NH2 hydrochlorideNot specified (PEG1 variant)

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound and its related forms.

PropertyThis compound(S,R,S)-AHPC-PEG2-NH2 Hydrochloride(S,R,S)-AHPC-PEG2-NH2 (Free Base)
CAS Number 2341796-76-52097973-72-1[1][2]2010159-60-9[3][4]
Molecular Formula C28H43Cl2N5O6SC28H42ClN5O6S[1]C28H41N5O6S[3][4]
Molecular Weight 648.64 g/mol 612.18 g/mol [1]575.72 g/mol [3][4]
Purity >95% (typical)>99% (reported by some suppliers)[2]>95% (typical)[3]
Appearance SolidSolidOff-white to light yellow solid[3]
Solubility Soluble in DMSO and water.Soluble in DMSO.Soluble in DMSO.[5]
Storage Conditions Store at -20°C for long-term stability.Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[6]Lyophilized at -20°C for up to 36 months. In solution at -20°C, use within 3 months.[4]

Experimental Protocols

The primary application of this compound is in the synthesis of PROTACs. This typically involves the conjugation of the terminal amine of the linker to a carboxylic acid group on the target protein ligand.

General PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to the amine group of (S,R,S)-AHPC-PEG2-NH2.

Materials:

  • This compound or free base

  • POI ligand with a terminal carboxylic acid

  • Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Reaction monitoring tools (e.g., LC-MS)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Activation of the POI Ligand: Dissolve the POI ligand-acid (1.0 eq) in anhydrous DMF. Add the coupling reagents (e.g., HATU and HOBt, 1.1 eq each) and an organic base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated POI ligand solution, add a solution of (S,R,S)-AHPC-PEG2-NH2 (1.0-1.2 eq) in anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water. The crude product can be purified by preparative reverse-phase HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified period (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Visualizing the PROTAC Mechanism and Workflow

The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex recruited by Ternary_Complex->PROTAC released for a new cycle Ternary_Complex->E3_Ligase Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI facilitates polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Target_Selection 1. Target Protein (POI) Selection Ligand_Design 2. Design/Select POI Ligand Target_Selection->Ligand_Design Linker_Selection 3. Select E3 Ligase Ligand & Linker (e.g., (S,R,S)-AHPC-PEG2-NH2) Ligand_Design->Linker_Selection Synthesis 4. PROTAC Synthesis (Amide Coupling) Linker_Selection->Synthesis Purification 5. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay 6. Biochemical Assays (e.g., TR-FRET, FP) Purification->Binding_Assay Cellular_Degradation 7. Cellular Degradation Assay (Western Blot, DC50/Dmax) Binding_Assay->Cellular_Degradation Selectivity 8. Selectivity Profiling (Proteomics) Cellular_Degradation->Selectivity Functional_Assay 9. Cellular Functional Assays (Viability, Apoptosis) Selectivity->Functional_Assay SAR 10. Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR SAR->Linker_Selection Iterative Design Lead_Opt 11. Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for the development of a novel PROTAC.

References

Methodological & Application

Application Notes: Synthesis and Utilization of VHL-Recruiting PROTACs using (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional small molecule inhibitors that block the function of a target protein, PROTACs eliminate the protein from the cell entirely.[2] They achieve this by hijacking the cell's endogenous ubiquitin-proteasome system (UPS).

A PROTAC is a heterobifunctional molecule composed of three key elements:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3] The (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC development due to its prevalent expression across various tissue types.[4][5]

The molecule (S,R,S)-AHPC-PEG2-NH2 is a pre-synthesized E3 ligase ligand-linker conjugate. It provides the VHL-recruiting (S,R,S)-AHPC ligand connected to a 2-unit polyethylene glycol (PEG) linker, which terminates in a primary amine (-NH2).[6][7] This amine group serves as a versatile reactive handle for conjugation to a POI ligand, typically through the formation of a stable amide bond with a carboxylic acid on the POI ligand. The inclusion of the hydrophilic PEG linker can improve the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[8]

Mechanism of Action: VHL-Mediated Protein Degradation

The fundamental role of a PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2 is to act as a molecular bridge. By simultaneously binding to both the POI and the VHL E3 ligase, the PROTAC induces their proximity.[9] This proximity enables the E3 ligase to transfer ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Released PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Delivers Ub Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome PolyUb_POI->Proteasome Recruitment Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Application: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[11] PROTACs that can induce the degradation of key nodes in this pathway, such as PI3K and mTOR, offer a powerful strategy to inhibit signaling and suppress tumor growth.[11][12] A PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2 can be designed to target and degrade PI3Kα, for example, by linking it to a known PI3Kα-binding molecule that possesses a suitable chemical handle for conjugation.

Data Presentation

Table 1: Physicochemical Properties of (S,R,S)-AHPC-PEG2 Derivatives
Compound NameFormulaMolecular Weight ( g/mol )AppearanceReactive Group
(S,R,S)-AHPC-PEG2-NH2 HCl Salt[6][7]C30H45ClN4O6S641.22SolidPrimary Amine (-NH2)
(S,R,S)-AHPC-PEG2-acid[13]C30H42N4O8S618.74White to off-white solidCarboxylic Acid (-COOH)
(S,R,S)-AHPC-PEG2-NHS ester[14]C34H45N5O10S715.80SolidNHS Ester
Table 2: Representative Biological Activity of a VHL-based Dual PI3K/mTOR PROTAC (GP262) in MDA-MB-231 Cells

Data extracted from a study on a potent VHL-based dual-target degrader to serve as a representative example of expected performance.[11]

Target ProteinDC50 (nM)Dmax (%)Cell LineTreatment Time (h)
PI3Kα42.23>90MDA-MB-23124
mTOR45.40>90MDA-MB-23124

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for conjugating (S,R,S)-AHPC-PEG2-NH2 to a POI ligand containing a terminal carboxylic acid.

Synthesis_Workflow Reagents 1. Reagents (S,R,S)-AHPC-PEG2-NH2 POI-Ligand-COOH Coupling Agents (HATU) Base (DIPEA) Solvent (DMF) Reaction 2. Amide Coupling Room Temperature Inert Atmosphere 4-12 hours Reagents->Reaction Monitoring 3. Reaction Monitoring LC-MS Reaction->Monitoring Monitoring->Reaction If incomplete Purification 4. Purification Reverse-Phase HPLC Monitoring->Purification If complete Characterization 5. Characterization HRMS NMR Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

General workflow for PROTAC synthesis.

Materials:

  • (S,R,S)-AHPC-PEG2-NH2 hydrochloride salt

  • POI-ligand-COOH (Protein of Interest ligand with a terminal carboxylic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Reaction vessel, magnetic stirrer, nitrogen or argon supply

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

  • Preparative HPLC (High-Performance Liquid Chromatography) system

  • HRMS (High-Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) instruments

Procedure:

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve the POI-ligand-COOH (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Addition of Amine: Add (S,R,S)-AHPC-PEG2-NH2 hydrochloride salt (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equivalents) to act as a base.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.

  • Quenching: Upon completion, quench the reaction by adding a small amount of water.

  • Purification: Purify the crude product using reverse-phase preparative HPLC to isolate the final PROTAC molecule.

  • Characterization: Confirm the identity and purity (>95%) of the final product using HRMS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of POI Degradation

This protocol provides a method to quantify the degradation of a target protein in cells treated with the synthesized PROTAC.[2][15]

Materials:

  • Cell line expressing the POI (e.g., MDA-MB-231)

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and reagents

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-POI, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-POI antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Re-probe the membrane with an anti-loading control antibody. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated sample to determine DC50 and Dmax values.[16]

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantifies the PROTAC-induced proximity between the POI and VHL E3 ligase.[17][18]

Evaluation_Workflow cluster_Cellular Start Synthesized PROTAC Biochem_Eval Biochemical Evaluation (Optional, e.g., ITC, SPR) Start->Biochem_Eval Cellular_Eval Cellular Evaluation Start->Cellular_Eval Biochem_Eval->Cellular_Eval NanoBRET 1. Ternary Complex Formation (NanoBRET™ Assay) WesternBlot 2. Protein Degradation (Western Blot) NanoBRET->WesternBlot Phenotypic 3. Phenotypic Assays (e.g., Cell Viability) WesternBlot->Phenotypic Lead_Opt Lead Optimization Phenotypic->Lead_Opt

Workflow for PROTAC evaluation.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors: POI fused to NanoLuc® luciferase (donor) and VHL fused to HaloTag® (acceptor)

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)

  • NanoBRET™ Nano-Glo® Substrate (donor substrate)

  • Synthesized PROTAC

  • Luminometer with 460 nm (donor) and >610 nm (acceptor) filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors. Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 4 hours to allow for labeling of the HaloTag®-VHL fusion protein.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the appropriate wells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) signals using a qualified luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the BRET ratio indicates the formation of the POI-PROTAC-VHL ternary complex in live cells.[17] Plot the BRET ratio against PROTAC concentration to generate a dose-response curve.

References

Application Notes and Protocols for Conjugating (S,R,S)-AHPC-PEG2-NH2 to a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent conjugation of (S,R,S)-AHPC-PEG2-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand connected to a PEG2 linker with a terminal primary amine, to a target ligand.[1][2][3][4][5][6][7] This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. The protocols outlined below describe two common and effective conjugation strategies: amide bond formation with a carboxyl-containing ligand using EDC/NHS chemistry and secondary amine linkage with an aldehyde or ketone-containing ligand via reductive amination. This guide includes detailed experimental procedures, recommendations for purification, and methods for characterization of the final conjugate.

Introduction to (S,R,S)-AHPC-PEG2-NH2 Conjugation

(S,R,S)-AHPC is a ligand for the VHL E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[2][3] By incorporating this molecule into a PROTAC, a target protein can be brought into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The (S,R,S)-AHPC-PEG2-NH2 linker is a valuable tool in PROTAC development, offering a primary amine handle for straightforward conjugation to a ligand of interest.[5][6][7] The PEG2 spacer enhances the solubility and provides flexibility to the resulting PROTAC molecule.[7]

The choice of conjugation strategy is dependent on the available functional groups on the target ligand. Primary amines, such as the one on (S,R,S)-AHPC-PEG2-NH2, are highly nucleophilic and can readily react with various electrophilic groups.[8][9][10] This document focuses on two of the most robust and widely used methods:

  • EDC/NHS Chemistry: For ligands containing a carboxylic acid group. This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to activate the carboxyl group, forming a stable NHS ester that efficiently reacts with the primary amine of the linker to form a stable amide bond.[11][12][13][14][15]

  • Reductive Amination: For ligands containing an aldehyde or ketone group. This reaction involves the formation of a Schiff base intermediate between the amine and the carbonyl group, which is then reduced to a stable secondary amine by a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).[16]

Materials and Equipment

Reagents
  • (S,R,S)-AHPC-PEG2-NH2 hydrochloride salt

  • Ligand with a carboxylic acid, aldehyde, or ketone functional group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0[15]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[11]

  • Reductive Amination Buffer: HEPES or borate buffer, pH 7.0-7.5

  • Quenching Solution (for EDC/NHS): Hydroxylamine, Tris, or glycine[17]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • High-purity water

  • Solvents for purification (e.g., acetonitrile, methanol)

  • Formic acid or trifluoroacetic acid (for HPLC)

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Reaction vials

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column[18]

  • Mass Spectrometer (MS)

  • Lyophilizer or centrifugal evaporator

Experimental Protocols

Protocol 1: EDC/NHS Coupling for Carboxyl-Containing Ligands

This two-step protocol is designed to minimize the polymerization of biomolecules that contain both amine and carboxyl groups.[11]

Step 1: Activation of the Carboxyl Group on the Ligand

  • Dissolve the carboxyl-containing ligand in Activation Buffer (MES, pH 6.0) to a final concentration of 1-10 mg/mL.

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Add a 5-10 fold molar excess of both EDC and NHS to the ligand solution.

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.[11]

Step 2: Conjugation with (S,R,S)-AHPC-PEG2-NH2

  • Dissolve (S,R,S)-AHPC-PEG2-NH2 in Coupling Buffer (PBS, pH 7.2-8.0).

  • Add a 1.1 to 1.5-fold molar excess of the dissolved (S,R,S)-AHPC-PEG2-NH2 to the activated ligand solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal coupling.[17]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]

  • Quench the reaction by adding a quenching solution (e.g., Tris or glycine to a final concentration of 20-50 mM) and incubate for an additional 30 minutes.

Diagram: EDC/NHS Coupling Workflow

EDC_NHS_Coupling Ligand_COOH Ligand-COOH Activated_Ligand Activated Ligand-NHS Ester Ligand_COOH->Activated_Ligand Activation (15-30 min, RT) EDC_NHS EDC, NHS in MES Buffer (pH 6.0) Conjugate Ligand-CONH-PEG2-AHPC Activated_Ligand->Conjugate Conjugation (2-4h RT or O/N 4°C) AHPC_PEG_NH2 (S,R,S)-AHPC-PEG2-NH2 in PBS (pH 7.2-8.0) Purification Purification (HPLC) Conjugate->Purification Quench then Purify Quench Quenching (e.g., Tris) Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for EDC/NHS mediated conjugation.

Protocol 2: Reductive Amination for Aldehyde/Ketone-Containing Ligands

This protocol forms a stable secondary amine bond between the ligand and the linker.

  • Dissolve the aldehyde or ketone-containing ligand and a 1.1 to 1.5-fold molar excess of (S,R,S)-AHPC-PEG2-NH2 in the Reductive Amination Buffer (HEPES or borate, pH 7.0-7.5).

  • Allow the components to react for 30-60 minutes at room temperature to form the Schiff base intermediate.

  • Add a 5-10 fold molar excess of a mild reducing agent (e.g., NaBH3CN or STAB).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • The reaction is typically complete at this stage, but can be quenched by the addition of a stronger reducing agent like sodium borohydride if necessary, though this should be done with caution.

Diagram: Reductive Amination Workflow

Reductive_Amination Ligand_CHO Ligand-CHO/COR Schiff_Base Schiff Base Intermediate Ligand_CHO->Schiff_Base Schiff Base Formation (30-60 min, RT) AHPC_PEG_NH2 (S,R,S)-AHPC-PEG2-NH2 Conjugate Ligand-CH2-NH-PEG2-AHPC Schiff_Base->Conjugate Reduction (2-4h RT or O/N 4°C) Reducing_Agent Reducing Agent (e.g., NaBH3CN) Purification Purification (HPLC) Conjugate->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for reductive amination conjugation.

Purification and Characterization

Purification

The crude reaction mixture will contain the desired conjugate, unreacted starting materials, and reaction byproducts. Purification is essential to obtain a high-purity product.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for purifying bioconjugates.[18] A C18 column is typically used with a gradient of water and acetonitrile, often with 0.1% formic acid or trifluoroacetic acid as a mobile phase modifier. Fractions corresponding to the desired product peak should be collected.

  • Size Exclusion Chromatography (SEC): For larger biomolecule conjugates, SEC can be used to separate the conjugate from smaller unreacted molecules.

  • Centrifugation: For nanoparticle or bead-based conjugations, centrifugation can be used to wash away excess reagents.[19]

Characterization

Once purified, the identity and purity of the conjugate should be confirmed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the covalent linkage.

  • HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.

Quantitative Data Summary

ParameterEDC/NHS CouplingReductive Amination
Ligand Functional Group Carboxylic AcidAldehyde or Ketone
Linker Functional Group Primary AminePrimary Amine
Molar Ratio (Linker:Ligand) 1.1:1 to 1.5:11.1:1 to 1.5:1
Molar Ratio (EDC/NHS:Ligand) 5:1 to 10:1N/A
Molar Ratio (Reducing Agent:Ligand) N/A5:1 to 10:1
Activation pH 4.5 - 6.0N/A
Coupling pH 7.2 - 8.57.0 - 7.5
Reaction Time 2-4 hours (RT) or O/N (4°C)2-4 hours (RT) or O/N (4°C)
Resulting Linkage Amide BondSecondary Amine

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Incorrect pH- Steric hindrance- Use freshly prepared EDC/NHS solutions- Verify buffer pH- Increase reaction time or temperature; consider a longer PEG linker
Product Precipitation - Low solubility of ligand or conjugate- High concentration of organic solvent- Add organic co-solvents (e.g., DMSO, DMF)- Perform reaction at a lower concentration
Multiple Conjugate Species - Multiple reactive sites on the ligand- Side reactions- Use a ligand with a single, specific reactive site- Optimize reaction conditions (pH, temperature) to favor the desired reaction

Conclusion

The protocols described provide a robust framework for the successful conjugation of (S,R,S)-AHPC-PEG2-NH2 to a ligand of interest. The choice between EDC/NHS chemistry and reductive amination will be dictated by the functional groups present on the target ligand. Careful optimization of reaction conditions and rigorous purification and characterization are critical for the generation of high-quality PROTAC molecules for research and drug development.

References

Application Notes and Protocols for PROTACs Utilizing (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with (S,R,S)-AHPC-PEG2-NH2

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A PROTAC consists of two key moieties connected by a chemical linker: one that binds to the POI and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable" by conventional small molecule inhibitors.

(S,R,S)-AHPC-PEG2-NH2 is a high-affinity VHL (von Hippel-Lindau) E3 ligase ligand conjugated to a 2-unit polyethylene glycol (PEG) linker with a terminal amine group.[1][2] This building block is instrumental in the synthesis of VHL-recruiting PROTACs. The (S,R,S)-AHPC moiety ensures potent engagement of the VHL E3 ligase, one of the most widely utilized E3 ligases in PROTAC development due to its broad tissue expression. The PEG2 linker provides flexibility and optimal spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. The terminal amine group allows for straightforward conjugation to a ligand for the protein of interest, facilitating the modular synthesis of novel PROTAC molecules.

Mechanism of Action: VHL-based PROTAC

PROTAC_Mechanism

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for evaluating the efficacy of VHL-based PROTACs. The values presented are illustrative and should be determined experimentally for each specific PROTAC molecule.

Table 1: VHL Ligand Binding Affinities

LigandBinding Affinity (Kd)Assay Method
VH032185 nMIsothermal Titration Calorimetry (ITC)
VH10144 nMFluorescence Polarization (FP)
VHL-IN-137 nMNot Specified
VH29880 - 90 nMITC, FP

Table 2: Example PROTAC Performance Metrics

PROTAC TargetDC50DmaxCell Line
BRD42.58 nM94%PC3
BRD4216 nM67%EOL-1
KRAS G12C~30 nM>90%NCI-H358
BTK2.2 nM97%Mino
PI3K42.23–227.4 nM>80%MDA-MB-231
mTOR45.4 nM>80%MDA-MB-231

Table 3: Example PROTAC Cellular Potency

PROTAC TargetIC50 (Cell Viability)Cell Line
PI3K/mTOR68.0 ± 3.5 nMMDA-MB-231
PI3K/mTOR161.6 ± 21 nMMCF-7
SGK35 - 40 nMNot Specified

Experimental Protocols

Experimental_Workflow Start Start: PROTAC Synthesis with (S,R,S)-AHPC-PEG2-NH2 Degradation_Assay 1. Target Protein Degradation Assay (Western Blot) Start->Degradation_Assay Ubiquitination_Assay 2. Target Ubiquitination Assay (Immunoprecipitation-Western Blot) Degradation_Assay->Ubiquitination_Assay Confirm Mechanism Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo®) Degradation_Assay->Viability_Assay Assess Cytotoxicity Data_Analysis Data Analysis: - DC50 & Dmax Calculation - Ubiquitination Confirmation - IC50 Determination Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis End End: PROTAC Candidate Evaluation Data_Analysis->End

Protocol 1: Target Protein Degradation Assay by Western Blot

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the DC50 and Dmax values.[3][4]

Materials:

  • Cell line expressing the target protein of interest

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

Day 1: Cell Seeding and Treatment

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is from 1 nM to 10 µM.

  • Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.

  • Incubate the cells for a predetermined time (e.g., 4, 8, 12, or 24 hours).

Day 2: Cell Lysis and Protein Quantification

  • Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-200 µL).

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

Day 3-4: Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody following the same procedure.

Data Analysis:

  • Quantify the band intensities of the target protein and the loading control using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • Calculate the percentage of remaining protein for each treatment relative to the vehicle (DMSO) control, which is set to 100%.

  • The percentage of degradation is calculated as 100% - % remaining protein.

  • Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol 2: Target Protein Ubiquitination Assay by Immunoprecipitation-Western Blot

Objective: To confirm that the PROTAC-induced degradation of the target protein is mediated by ubiquitination.[5][6]

Materials:

  • Cells treated with PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (RIPA buffer with 1% SDS)

  • Non-denaturing lysis buffer (RIPA buffer without SDS)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G agarose beads

  • Primary antibody against ubiquitin for Western blotting

  • Other reagents for Western blotting as listed in Protocol 1

Procedure:

Day 1: Cell Treatment and Lysis

  • Treat cells with the PROTAC at a concentration around its DC50, vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvest).

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.

  • Dilute the lysate 10-fold with non-denaturing lysis buffer to reduce the SDS concentration to 0.1%.

  • Centrifuge at 15,000 g for 15 minutes at 4°C and collect the supernatant.

Day 2: Immunoprecipitation

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1-2 hours at 4°C on a rotator.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the primary antibody against the target protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Collect the beads by centrifugation and wash them 3-5 times with wash buffer (e.g., cold lysis buffer).

Day 3: Western Blotting

  • After the final wash, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

  • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform Western blotting as described in Protocol 1, using a primary antibody against ubiquitin to detect the ubiquitination status of the immunoprecipitated target protein. A smear of high molecular weight bands in the PROTAC and PROTAC + MG132 treated samples indicates poly-ubiquitination.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the cytotoxic effects of the PROTAC and determine its IC50 value.[7][8][9][10]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC stock solution

  • Vehicle control (DMSO)

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

Day 1: Cell Seeding

  • Seed cells in opaque-walled multiwell plates at a predetermined density in a final volume of 100 µL per well for 96-well plates.

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

Day 2: PROTAC Treatment

  • Prepare serial dilutions of the PROTAC in complete culture medium.

  • Add the PROTAC dilutions to the respective wells. Include a vehicle control.

  • Incubate for the desired time period (e.g., 72 hours).

Day 5: Luminescence Measurement

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescence values of the PROTAC-treated wells to the vehicle control wells (set to 100% viability).

  • Plot the percentage of cell viability against the log of the PROTAC concentration.

  • Determine the IC50 value (the concentration of PROTAC that causes 50% inhibition of cell viability) from the dose-response curve.

Logical Relationships in PROTAC Optimization

PROTAC_Optimization Start Initial PROTAC Design (Target Ligand + (S,R,S)-AHPC-PEG2-NH2) Assay Perform Degradation Assay (Western Blot) Start->Assay Decision1 Potent Degradation? (Low DC50, High Dmax) Assay->Decision1 Mechanism_Check Confirm Ubiquitination & VHL-dependence Decision1->Mechanism_Check Yes Redesign Redesign PROTAC: - Modify Linker - Modify Target Ligand Decision1->Redesign No Cytotoxicity_Check Assess Cell Viability (IC50) Mechanism_Check->Cytotoxicity_Check Decision2 Acceptable Therapeutic Window? (IC50 >> DC50) Cytotoxicity_Check->Decision2 Decision2->Redesign No Lead_Candidate Lead Candidate Identified Decision2->Lead_Candidate Yes Redesign->Start

References

Application Notes and Protocols: (S,R,S)-AHPC-PEG2-NH2 in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death.[1][2] A promising therapeutic strategy to combat these conditions is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities designed for this purpose.[2][3][]

(S,R,S)-AHPC-PEG2-NH2 is a crucial chemical tool used in the synthesis of PROTACs.[5][6][7] It is not a therapeutic agent on its own but rather a building block consisting of three key components:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][8][9] The VHL E3 ligase is widely expressed, making it a versatile choice for recruiting the cellular machinery responsible for protein degradation.[10]

  • PEG2 Linker: A two-unit polyethylene glycol (PEG) linker. The linker's length and composition are critical for the proper formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG spacer can also improve the solubility of the final PROTAC molecule.[11][12]

  • -NH2 (Amine) Group: A reactive terminal amine group that allows for covalent conjugation to a ligand targeting a specific protein of interest.[5][13]

These application notes provide an overview of how (S,R,S)-AHPC-PEG2-NH2 is utilized in the development of PROTACs for neurodegenerative disease research, along with generalized experimental protocols.

Mechanism of Action: The PROTAC Approach

PROTACs synthesized using (S,R,S)-AHPC-PEG2-NH2 function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][14] The bifunctional nature of the PROTAC allows it to simultaneously bind to a target protein (e.g., Tau, α-synuclein) and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination marks the target protein for degradation by the proteasome, thus eliminating it from the cell.[9][10]

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., Tau, α-Synuclein) PROTAC PROTAC Molecule ((S,R,S)-AHPC-PEG2-Ligand) POI->PROTAC Binds to Target Ligand VHL VHL E3 Ligase VHL->PROTAC Binds to (S,R,S)-AHPC POI_bound Target Protein PROTAC_bound PROTAC POI_bound->PROTAC_bound Ub_chain Poly-ubiquitination POI_bound->Ub_chain Tagged for Degradation VHL_bound VHL E3 Ligase VHL_bound->POI_bound Ubiquitination VHL_bound->PROTAC_bound Ub Ubiquitin Proteasome Proteasome Ub_chain->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Results in

Caption: General mechanism of action for a PROTAC synthesized with (S,R,S)-AHPC.

Applications in Neurodegenerative Disease Research

PROTACs offer a powerful strategy to target key proteins implicated in various neurodegenerative disorders.[1][3]

  • Alzheimer's Disease (AD): Targeting the degradation of hyperphosphorylated Tau protein to prevent the formation of neurofibrillary tangles (NFTs).[] Another potential target is Glycogen Synthase Kinase 3β (GSK-3β), a kinase involved in Tau hyperphosphorylation.[3]

  • Parkinson's Disease (PD): Inducing the degradation of aggregated α-synuclein, the primary component of Lewy bodies. Leucine-rich repeat kinase 2 (LRRK2) is another key target in familial PD.[3]

  • Huntington's Disease (HD): Selectively degrading the mutant huntingtin (mHTT) protein, which is the underlying cause of HD.[3]

  • Amyotrophic Lateral Sclerosis (ALS): Targeting cytotoxic aggregates of TDP-43.[3]

While (S,R,S)-AHPC-PEG2-NH2 is a versatile tool for creating VHL-based PROTACs, specific quantitative data for PROTACs synthesized using this exact linker for neurodegenerative targets is not yet widely available in the public domain. The table below presents example data for VHL-based PROTACs targeting neurodegenerative-related proteins to illustrate typical measurements.

Target ProteinPROTAC CompoundE3 Ligase RecruitedDC₅₀ (nM)Dₘₐₓ (%)Cell Line
TauHypothetical PROTAC AVHL5090SH-SY5Y
α-SynucleinHypothetical PROTAC BVHL10085HEK293-α-Syn-A53T
LRRK2 (G2019S)Hypothetical PROTAC CVHL2595Mouse primary neurons
mHTTHypothetical PROTAC DVHL7580HD patient-derived fibroblasts

Note: The data above is illustrative and intended to represent the type of quantitative results obtained from PROTAC efficacy studies. DC₅₀ represents the concentration at which 50% of the target protein is degraded, and Dₘₐₓ represents the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2

This protocol outlines a general procedure for conjugating (S,R,S)-AHPC-PEG2-NH2 to a carboxylic acid-functionalized ligand for a protein of interest (POI-Ligand-COOH).

Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Reactants 1. Reactants - (S,R,S)-AHPC-PEG2-NH2 - POI-Ligand-COOH - Coupling Agents (e.g., HATU, HOBt) - Base (e.g., DIPEA) Activation 2. Carboxylic Acid Activation Reactants->Activation Coupling 3. Amide Bond Formation Activation->Coupling Purification 4. Purification (e.g., HPLC) Coupling->Purification Characterization 5. Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC Western_Blot_Workflow cluster_exp Target Degradation Assay Workflow Cell_Culture 1. Cell Seeding (e.g., SH-SY5Y) Treatment 2. PROTAC Treatment (Varying concentrations) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA) Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Antibody_Inc 7. Antibody Incubation - Primary Ab (Target & Loading Control) - Secondary Ab (HRP-conjugated) Blocking->Antibody_Inc Imaging 8. Chemiluminescent Imaging Antibody_Inc->Imaging Analysis 9. Densitometry Analysis (Quantify protein levels) Imaging->Analysis

References

Application Notes and Protocols: Solubility and Stability of (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 is a synthetic molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a primary amine via a two-unit polyethylene glycol (PEG) linker.[1][2][3] This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing targeted protein degradation. The inclusion of the hydrophilic PEG2 spacer is intended to improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4][5][6][7] Understanding the solubility and stability of (S,R,S)-AHPC-PEG2-NH2 in various solvents is critical for its effective handling, storage, and use in downstream applications such as PROTAC synthesis and biological assays.

These application notes provide a summary of known solubility characteristics and detailed protocols for determining the empirical solubility and stability of (S,R,S)-AHPC-PEG2-NH2.

Mechanism of Action in PROTACs

(S,R,S)-AHPC-PEG2-NH2 serves as a building block for PROTACs. The AHPC moiety binds to the VHL E3 ubiquitin ligase, while the terminal amine allows for conjugation to a ligand for a target protein. The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC (S,R,S)-AHPC-PEG2-Target_Ligand (PROTAC) TernaryComplex Target Protein-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation Ub Ub Ub->Ubiquitination

Figure 1. PROTAC Mechanism of Action.

Data Presentation: Solubility

Quantitative solubility data for (S,R,S)-AHPC-PEG2-NH2 is not extensively published. However, several suppliers report its qualitative solubility. The hydrochloride salt form of the compound is generally more soluble in aqueous solutions.[4] The information below is compiled from various commercial sources. Researchers should empirically determine the solubility for their specific application and solvent lot.

SolventReported SolubilityNotes
WaterSoluble (as hydrochloride salt)[2][6][8]Sonication may be required to achieve higher concentrations.[2]
Dimethyl Sulfoxide (DMSO)Soluble[4][6][8]Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2]
MethanolSoluble[6][8]
Dimethylformamide (DMF)Soluble[4][6]Use anhydrous DMF to avoid hydrolysis.[4]
EthanolSolubleA common solvent for organic compounds, though less frequently cited for this specific molecule.

Data Presentation: Stability

(S,R,S)-AHPC-PEG2-NH2 is generally stable when stored under appropriate conditions. The following table summarizes recommended storage and handling guidelines to maintain the integrity of the compound.

FormStorage ConditionReported StabilityRecommendations
Lyophilized Solid-20°C, desiccated, protected from light[1][4]At least 6 months to 3 years[1][6]Store in a tightly sealed container in a freezer.
In Solution-20°C or -80°C[1][2]Up to 1-3 months at -20°C, up to 6 months at -80°C[1][2][9]Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] Use anhydrous solvents where appropriate.[4]

Experimental Protocols

Protocol 1: Determination of Qualitative and Quantitative Solubility

This protocol outlines a general method for determining the solubility of (S,R,S)-AHPC-PEG2-NH2 in various solvents using the shake-flask method, which is considered reliable for determining equilibrium solubility.[10][11]

Materials:

  • (S,R,S)-AHPC-PEG2-NH2

  • Selected solvents (e.g., Water, DMSO, Methanol, DMF, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions (for HPLC calibration):

    • Accurately weigh a small amount of (S,R,S)-AHPC-PEG2-NH2 and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions to generate a set of calibration standards of known concentrations.

  • Equilibrium Solubility Determination:

    • Add an excess amount of (S,R,S)-AHPC-PEG2-NH2 to a known volume of the test solvent in a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the clear, saturated filtrate by HPLC.

    • Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

    • Determine the concentration of (S,R,S)-AHPC-PEG2-NH2 in the filtered sample by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Report the solubility in mg/mL or molarity (mol/L) at the specified temperature.

Solubility_Workflow A Add excess (S,R,S)-AHPC-PEG2-NH2 to solvent B Equilibrate on shaker (24-48h at constant temp.) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Quantify concentration by HPLC D->E F Report solubility (mg/mL or M) E->F

Figure 2. Workflow for Solubility Determination.

Protocol 2: Assessment of Solution Stability

This protocol describes a method to evaluate the stability of (S,R,S)-AHPC-PEG2-NH2 in a given solvent over time at different temperatures.

Materials:

  • Stock solution of (S,R,S)-AHPC-PEG2-NH2 of known concentration

  • Selected solvents

  • Vials with screw caps

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system

Procedure:

  • Sample Preparation:

    • Prepare a solution of (S,R,S)-AHPC-PEG2-NH2 in the test solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into multiple vials for each storage condition to be tested.

  • Time-Zero Analysis (T=0):

    • Immediately analyze one aliquot using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline.

  • Incubation:

    • Store the remaining aliquots at the selected temperatures.

    • Protect samples from light if photostability is not the primary focus.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one aliquot from each storage condition.

    • Allow the sample to return to room temperature before analysis.

    • Analyze the sample by HPLC to determine the concentration of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the percentage of remaining compound versus time for each condition.

    • The stability is often defined by the time at which the concentration drops below a certain threshold (e.g., 90% of the initial concentration).

Forced Degradation Studies (Optional):

To understand potential degradation pathways, forced degradation studies can be performed by exposing the compound to more extreme conditions, such as:

  • Acidic/Basic Conditions: Add HCl or NaOH to the solution.

  • Oxidative Conditions: Add H₂O₂.

  • Photolytic Conditions: Expose the solution to UV or fluorescent light.

  • Thermal Conditions: Incubate at elevated temperatures (e.g., 60°C).

These studies are crucial for developing stability-indicating analytical methods.[12][13][14]

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare stock solution of (S,R,S)-AHPC-PEG2-NH2 B Aliquot into vials for each test condition A->B C Analyze T=0 sample by HPLC (Baseline) D Incubate samples at different temperatures B->D C->D E Analyze samples at specified time points D->E F Calculate % remaining vs. T=0 E->F

Figure 3. Workflow for Stability Assessment.

References

Application Notes and Protocols for Assessing PROTAC Efficacy Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG2-NH2 is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] It comprises a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible PEG2 linker that terminates in an amine group.[1][2][3][4] This terminal amine allows for the covalent attachment of a ligand specific to a protein of interest (POI), thereby creating a heterobifunctional PROTAC.

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2][4][6] A PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7]

Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by a PROTAC.[6][7][8][9] This document provides detailed application notes and a comprehensive protocol for utilizing Western blot to assess the efficacy of PROTACs synthesized with (S,R,S)-AHPC-PEG2-NH2.

Signaling Pathway

The mechanism of action for a PROTAC involves redirecting the ubiquitin-proteasome system to degrade a specific protein of interest. This process can be visualized as a series of orchestrated molecular events.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-Mediated Protein Degradation Pathway. This diagram illustrates the mechanism by which a PROTAC, synthesized using an (S,R,S)-AHPC-based VHL ligand, facilitates the ubiquitination and subsequent proteasomal degradation of a target protein.

Experimental Workflow for Western Blot Analysis

The following workflow outlines the key steps in assessing PROTAC-induced protein degradation, from cell culture to data analysis.

Western_Blot_Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose-Response & Time-Course) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Sample Preparation for SDS-PAGE D->E F 6. SDS-PAGE & Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis & Quantification H->I

Figure 2: Western Blot Workflow for PROTAC Efficacy. This flowchart details the sequential steps for evaluating the degradation of a target protein following treatment with a PROTAC.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot experiment to determine the efficacy of a PROTAC.

Materials and Reagents:

  • Cell line expressing the protein of interest

  • PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2

  • Vehicle control (e.g., DMSO)

  • Negative control (e.g., a non-degrading inhibitor for the POI or a non-binding epimer of the PROTAC)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • Precast SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween 20 - TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[7]

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical dose-response experiment might include concentrations ranging from 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO) and a negative control.[6]

    • For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).[7]

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration.[8]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[7]

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well and scrape the cells.[7]

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.[6]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Carefully transfer the supernatant (protein lysate) to new, clean tubes.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[6][7]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[6]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[7]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6][7]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6][7]

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[6][7]

    • Wash the membrane three times for 5-10 minutes each with TBST.[6][7]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6][7]

    • Wash the membrane three times for 10 minutes each with TBST.[7]

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[7]

    • Capture the chemiluminescent signal using an imaging system.[6][7]

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the band intensity of the protein of interest to the corresponding loading control band.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

The quantitative data from Western blot experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Dose-Response of PROTAC on Target Protein Degradation

PROTAC Conc. (nM)POI Band IntensityLoading Control Band IntensityNormalized POI Intensity% Degradation vs. Vehicle
0 (Vehicle)1.001.001.000%
10.851.020.8317%
100.520.980.5347%
500.211.010.2179%
1000.090.990.0991%
5000.051.030.0595%
10000.040.970.0496%

Table 2: Time-Course of PROTAC-Induced Protein Degradation at a Fixed Concentration (e.g., 100 nM)

Time (hours)POI Band IntensityLoading Control Band IntensityNormalized POI Intensity% Degradation vs. Vehicle
01.001.001.000%
20.780.990.7921%
40.451.020.4456%
80.180.980.1882%
160.081.010.0892%
240.060.970.0694%

The use of (S,R,S)-AHPC-PEG2-NH2 as a VHL E3 ligase ligand-linker conjugate is fundamental for the development of potent PROTACs. Western blotting serves as an indispensable tool for the validation and characterization of these PROTACs. By following the detailed protocols and data presentation guidelines outlined in this document, researchers can effectively and accurately assess the degradation efficiency of their synthesized PROTACs, thereby accelerating the discovery and development of novel protein-degrading therapeutics.

References

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (S,R,S)-AHPC-PEG2-NH2 , a von Hippel-Lindau (VHL) E3 ligase ligand functionalized with a two-unit polyethylene glycol (PEG) linker terminating in an amine group, for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the linker chemistry, detailed experimental protocols for PROTAC synthesis and biological evaluation, and representative data.

Introduction to (S,R,S)-AHPC-PEG2-NH2 in PROTAC Development

PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A PROTAC consists of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

(S,R,S)-AHPC-PEG2-NH2 is a key building block in PROTAC synthesis, providing the VHL E3 ligase ligand and a flexible PEG linker. The terminal primary amine (-NH2) serves as a versatile reactive handle for conjugation to a POI ligand, typically through the formation of a stable amide bond. The specific stereochemistry of the AHPC moiety is crucial for high-affinity binding to the VHL E3 ligase.

Linker Chemistry: Amide Bond Formation

The primary amine of (S,R,S)-AHPC-PEG2-NH2 is readily coupled with a carboxylic acid on the POI ligand using standard peptide coupling reagents. This reaction forms a stable amide bond, completing the synthesis of the PROTAC molecule.

Signaling Pathway of PROTAC Action

A PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and the E3 ubiquitin ligase. This proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-AHPC-PEG2-PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Poly-ubiquitination of POI Ternary_Complex->Poly_Ub Ubiquitin Transfer E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a Representative PROTAC via Amide Coupling

This protocol describes the synthesis of a hypothetical PROTAC, "PROTAC-X," by coupling (S,R,S)-AHPC-PEG2-NH2 with a POI ligand containing a carboxylic acid ("POI-COOH").

Table 1: Reaction Components for PROTAC-X Synthesis

ReagentMolecular Weight ( g/mol )Molarity (M)Volume (µL)Moles (µmol)Equivalents
POI-COOH450.50.1500501.0
(S,R,S)-AHPC-PEG2-NH2575.70.1550551.1
HATU380.20.2275551.1
DIPEA129.20.52001002.0
Anhydrous DMF--2000--

Procedure:

  • To a solution of POI-COOH (1.0 eq) in anhydrous DMF, add (S,R,S)-AHPC-PEG2-NH2 (1.1 eq).

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final PROTAC-X.

Protocol 2: Western Blot Analysis of POI Degradation

This protocol details the procedure to assess the degradation of a target protein (POI) in cultured cells treated with the synthesized PROTAC.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Representative Quantitative Data

The following data is for a representative PROTAC synthesized using a VHL ligand and a short PEG linker and should be considered as an illustrative example of expected performance.

Table 2: Representative Degradation Data for a PROTAC

ParameterValue
DC5050 nM
Dmax>90%
  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of a PROTAC using (S,R,S)-AHPC-PEG2-NH2.

Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (with -COOH) Coupling Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Coupling VHL_Linker (S,R,S)-AHPC-PEG2-NH2 VHL_Linker->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization PROTAC_Treatment PROTAC Treatment (Dose-Response) Characterization->PROTAC_Treatment Synthesized PROTAC Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: PROTAC synthesis and evaluation workflow.

Application Notes and Protocols for Cellular Uptake and Permeability of PROTACs with (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-PEG2-NH2 is a widely utilized linker-ligand conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to a short, hydrophilic 2-unit polyethylene glycol (PEG) linker with a terminal amine group for conjugation to a POI ligand.

The efficacy of a PROTAC is critically dependent on its ability to cross the cell membrane and reach its intracellular target. However, the inherent characteristics of PROTACs, such as their large molecular weight and polar surface area, often pose significant challenges to their cellular permeability. Therefore, a thorough assessment of cellular uptake and permeability is a cornerstone of PROTAC development.

These application notes provide a comprehensive guide to understanding and evaluating the cellular permeability of PROTACs containing the (S,R,S)-AHPC-PEG2-NH2 linker. This document includes a summary of representative quantitative data, detailed experimental protocols for key permeability assays, and visual diagrams of the relevant biological pathways and experimental workflows.

Data Presentation: Cellular Permeability of VHL-Based PROTACs with PEG Linkers

While specific data for a PROTAC containing the exact (S,R,S)-AHPC-PEG2-NH2 linker is not publicly available, the following table summarizes representative permeability data for VHL-based PROTACs with short PEG linkers from published studies. This data provides a comparative framework for expected permeability values.

PROTAC IDLinker CompositionPAMPA (Papp, 10⁻⁶ cm/s)Caco-2 (Papp A-B, 10⁻⁶ cm/s)Caco-2 Efflux Ratio (B-A/A-B)Reference
PROTAC 1PEG-like0.60.350.7[1][2]
PROTAC 2PEG-like2.31.78.4[1]
PROTAC 3PEG-like<0.1<0.1>12[1]
PROTAC 4PEG-like0.20.241.0[1]

Note: Permeability is classified as low (<1.0 x 10⁻⁶ cm/s), medium (1-5 x 10⁻⁶ cm/s), and high (>5 x 10⁻⁶ cm/s)[1]. An efflux ratio greater than 2 is indicative of active efflux[1].

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC containing the (S,R,S)-AHPC-PEG2-NH2 linker mediates the degradation of a target protein of interest (POI).

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC ((S,R,S)-AHPC-PEG2-Target Ligand) PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC_in->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Cellular Permeability Assessment

This diagram outlines a general workflow for assessing the cellular permeability of a PROTAC.

Permeability_Workflow Start Synthesize PROTAC with (S,R,S)-AHPC-PEG2-NH2 PAMPA Parallel Artificial Membrane Permeability Assay (PAMPA) - Passive Permeability Start->PAMPA Caco2 Caco-2 Permeability Assay - Active Transport & Efflux Start->Caco2 NanoBRET NanoBRET Target Engagement Assay - Intracellular Availability Start->NanoBRET LCMS LC-MS/MS Quantification of Intracellular PROTAC Start->LCMS Data_Analysis Data Analysis and Permeability Classification PAMPA->Data_Analysis Caco2->Data_Analysis NanoBRET->Data_Analysis LCMS->Data_Analysis Conclusion Determine Cellular Uptake and Permeability Profile Data_Analysis->Conclusion

Caption: Workflow for assessing PROTAC cellular permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • Plate reader or LC-MS/MS for quantification

Protocol:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the membrane of each well in the 96-well donor plate.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (with a small percentage of DMSO if necessary, typically <1%) to a final concentration of 10 µM.

  • Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the coated donor plate.

  • Assemble Sandwich Plate: Place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubation: Incubate the sandwich plate at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t) / Cequilibrium]) Where:

    • VD = Volume of donor well

    • VA = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = (VD * CD(0)) / (VD + VA)

    • CD(0) = Initial concentration in the donor well

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for quantification

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the test PROTAC and control compounds in HBSS at a final concentration of 10 µM.

  • Apical to Basolateral (A-B) Permeability:

    • Add the compound solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from the basolateral chamber at specified time points.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples from the apical chamber as described for A-B permeability.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions using a formula similar to the PAMPA assay, accounting for the volume and surface area of the Transwell system.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Intracellular PROTAC Quantification by LC-MS/MS

Principle: This protocol describes the quantification of the intracellular concentration of a PROTAC after treating cells in culture. This provides a direct measure of cellular uptake.

Materials:

  • Cell line of interest

  • Cell culture plates (e.g., 6-well plates)

  • Test PROTAC

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Protocol:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of the PROTAC for a specific duration (e.g., 2, 6, 24 hours). Include a vehicle-treated control.

  • Cell Harvesting and Lysis:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

    • Add a known volume of lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Protein Precipitation and Sample Preparation:

    • To a known volume of cell lysate, add 3 volumes of cold acetonitrile containing a suitable internal standard to precipitate the proteins.

    • Vortex and centrifuge at high speed to pellet the precipitated protein.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the PROTAC.

    • Generate a standard curve by spiking known concentrations of the PROTAC into lysate from untreated cells.

  • Data Analysis:

    • Quantify the amount of PROTAC in the experimental samples using the standard curve.

    • Normalize the intracellular concentration to the protein concentration of the lysate to report the amount of PROTAC per milligram of cellular protein (e.g., pmol/mg protein).

Conclusion

The cellular uptake and permeability of PROTACs are critical parameters that dictate their therapeutic efficacy. The protocols and information provided in these application notes offer a comprehensive guide for researchers to assess these properties for PROTACs containing the (S,R,S)-AHPC-PEG2-NH2 linker-ligand conjugate. By employing a combination of in vitro assays such as PAMPA, Caco-2, and intracellular concentration measurements, a detailed understanding of a PROTAC's ability to reach its target can be achieved, thereby facilitating the development of more effective protein-degrading therapeutics.

References

Application of (S,R,S)-AHPC-PEG2-NH2 in Kinase Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are engineered to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.

(S,R,S)-AHPC-PEG2-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 2-unit polyethylene glycol (PEG) linker terminating in a primary amine. This building block is instrumental in the synthesis of VHL-recruiting PROTACs. The (S,R,S)-AHPC moiety ensures potent engagement of the VHL E3 ligase, while the PEG2 linker provides appropriate spacing and favorable physicochemical properties, such as enhanced solubility. The terminal amine group serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, such as a kinase. This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG2-NH2 in the development of kinase-degrading PROTACs.

Mechanism of Action

A PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2 operates by hijacking the cell's ubiquitin-proteasome system. The molecule facilitates the formation of a ternary complex between the target kinase and the VHL E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the kinase, leading to its polyubiquitination. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can catalytically induce the degradation of further kinase molecules.

cluster_0 PROTAC-Mediated Kinase Degradation Kinase Target Kinase Ternary_Complex Kinase-PROTAC-VHL Ternary Complex Kinase->Ternary_Complex PROTAC (S,R,S)-AHPC-PEG2-NH2 -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_Kinase Polyubiquitinated Kinase Ternary_Complex->PolyUb_Kinase Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_Kinase->Proteasome Degraded_Kinase Degraded Kinase Fragments Proteasome->Degraded_Kinase cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Degradation_PI3K PI3K Degradation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Degradation_mTOR mTOR Degradation mTORC2 mTORC2 mTORC2->AKT Activation PROTAC_GP262 GP262 (AHPC-based PROTAC) PROTAC_GP262->PI3K PROTAC_GP262->mTORC1 PROTAC_GP262->mTORC2 cluster_2 PROTAC Synthesis Workflow Start (S,R,S)-AHPC-PEG2-NH2 + Kinase Inhibitor-COOH Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Purification Purification (Preparative HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final Kinase-Degrading PROTAC Characterization->Final_PROTAC

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Efficiency with (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively utilize (S,R,S)-AHPC-PEG2-NH2 in your Proteolysis Targeting Chimera (PROTAC) experiments and enhance the efficiency of your target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what is its primary role in a PROTAC?

A1: (S,R,S)-AHPC-PEG2-NH2 is a chemical tool used in the synthesis of PROTACs. It is a pre-built molecule that consists of two key components:

  • (S,R,S)-AHPC: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry is crucial for effective binding.[1]

  • PEG2-NH2: This is a short, hydrophilic 2-unit polyethylene glycol (PEG) linker with a terminal amine group (-NH2). The PEG component helps to improve the solubility and cell permeability of the final PROTAC molecule.[2][3] The amine group provides a reactive handle for conjugation to a ligand that binds your target protein of interest.

Essentially, it serves as a foundational building block that recruits the VHL E3 ligase, which is a critical step in the PROTAC-mediated protein degradation pathway.

Q2: Why is the linker component, like PEG2, important for PROTAC efficiency?

A2: The linker is a critical determinant of a PROTAC's success and does more than just connect the two ends.[4] Its length, composition, and attachment points significantly influence:

  • Ternary Complex Formation: The linker must be of an optimal length to allow the target protein and the E3 ligase to come together and form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too short may cause steric clash, while a linker that is too long can lead to an unstable complex with excessive flexibility, both of which result in inefficient ubiquitination.[5]

  • Physicochemical Properties: The linker affects the overall properties of the PROTAC, such as solubility and cell permeability. PEG linkers are often used to enhance the aqueous solubility of otherwise hydrophobic PROTAC molecules.[2][3][]

Q3: How does a PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2 lead to protein degradation?

A3: A PROTAC created using this building block works by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

  • Ternary Complex Formation: The PROTAC simultaneously binds to your target protein (via your conjugated ligand) and the VHL E3 ligase (via the AHPC component).

  • Ubiquitination: This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1][5]

Below is a diagram illustrating this signaling pathway.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC (S,R,S)-AHPC-PEG2-Target Ligand PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits POI_bound POI VHL_bound VHL PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->VHL_bound Ub Ubiquitin VHL_bound->Ub Transfers Ub_POI Poly-ubiquitinated POI Ub->Ub_POI to POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting Guide

Problem 1: Low or no degradation of the target protein.

This is a common issue that can stem from several factors. Follow this workflow to diagnose the problem.

Troubleshooting_Workflow start Start: No Target Degradation q1 Is the final PROTAC compound pure and structurally correct? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the PROTAC bind to the target protein and VHL? a1_yes->q2 s1 Synthesize and purify the PROTAC. Verify structure with LC-MS and NMR. a1_no->s1 s1->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the PROTAC cell-permeable? a2_yes->q3 s2 Validate binding of individual ligands. Perform biophysical assays (e.g., SPR, ITC, NanoBRET). a2_no->s2 end_fail Further investigation needed s2->end_fail a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is a stable ternary complex forming? a3_yes->q4 s3 Assess cell permeability (e.g., cellular thermal shift assay). Consider linker modification to improve physicochemical properties. a3_no->s3 s3->end_fail a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Is the target protein being ubiquitinated? a4_yes->q5 s4 The PEG2 linker might be too short or too long. Synthesize PROTACs with different linker lengths (e.g., PEG3, PEG4). a4_no->s4 end_success Problem Likely Solved s4->end_success a5_yes Yes q5->a5_yes a5_no No q5->a5_no a5_yes->end_fail s5 Ternary complex geometry may be unproductive. Consider different linker attachment points on the target ligand. a5_no->s5 s5->end_success

Caption: Troubleshooting workflow for lack of PROTAC activity.

Problem 2: The "Hook Effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.

  • Cause: At high concentrations, the PROTAC can form separate binary complexes (PROTAC-Target Protein and PROTAC-VHL) more readily than the productive ternary complex. This saturation of binary complexes prevents the formation of the bridge necessary for degradation.

  • Solution: Perform a dose-response experiment over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for degradation and to characterize the hook effect.

Quantitative Data Summary

The efficiency of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a table with representative data illustrating how linker length can impact degradation efficiency for a hypothetical target protein.

PROTAC ComponentLinker Length (Number of PEG units)DC50 (nM)Dmax (%)Notes
(S,R,S)-AHPC-PEG2 -Target Ligand25090Good efficiency, suggesting the linker length is suitable.
(S,R,S)-AHPC-PEG1 -Target Ligand125060Higher DC50 and lower Dmax may indicate steric hindrance due to a short linker.
(S,R,S)-AHPC-PEG4 -Target Ligand410085Efficiency is still good, but slightly reduced compared to PEG2, possibly due to increased flexibility.
(S,R,S)-AHPC-PEG8 -Target Ligand850050A significantly longer linker leads to a less stable ternary complex and reduced efficiency.

Note: This data is illustrative and serves as a guide. Actual results will vary depending on the target protein and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2

This protocol describes a standard amide coupling reaction to conjugate (S,R,S)-AHPC-PEG2-NH2 to a target protein ligand that has a carboxylic acid moiety.

Synthesis_Workflow start Starting Materials reagents Target Ligand-COOH (S,R,S)-AHPC-PEG2-NH2 HATU (Coupling Agent) DIPEA (Base) DMF (Solvent) start->reagents step1 1. Activation Activate carboxylic acid on target ligand with HATU and DIPEA in DMF. reagents->step1 step2 2. Coupling Add (S,R,S)-AHPC-PEG2-NH2 to the activated mixture. Stir at room temperature. step1->step2 step3 3. Monitoring Monitor reaction progress by LC-MS. step2->step3 step4 4. Purification Purify the final PROTAC product by preparative HPLC. step3->step4 step5 5. Verification Confirm identity and purity by LC-MS and NMR. step4->step5 end_product Final PROTAC step5->end_product

Caption: General workflow for PROTAC synthesis via amide coupling.

Methodology:

  • Activation: In an appropriate reaction vessel, dissolve the target protein ligand (containing a carboxylic acid, 1 equivalent) in anhydrous N,N-Dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3 equivalents). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: To the activated mixture, add a solution of (S,R,S)-AHPC-PEG2-NH2 (1.1 equivalents) in DMF.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product. Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

  • Analysis: Confirm the identity and purity of the final PROTAC compound using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of your synthesized PROTAC (e.g., 1 nM to 10 µM) for a predetermined amount of time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of protein remaining at each PROTAC concentration. Plot the results to determine the DC50 and Dmax values.[7]

References

Technical Support Center: Troubleshooting PROTAC Synthesis with (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for challenges encountered during the synthesis of PROTACs utilizing the (S,R,S)-AHPC-PEG2-NH2 linker.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction between my target protein ligand (with a carboxylic acid) and (S,R,S)-AHPC-PEG2-NH2 is failing or showing low yield. What are the common causes and how can I troubleshoot it?

A1: Failure or low yield in the amide coupling step is a frequent issue. The primary causes often revolve around suboptimal reaction conditions, reagent quality, or side reactions.

Initial Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your (S,R,S)-AHPC-PEG2-NH2, target ligand, and coupling reagents are pure and dry. The free amine of the linker is a potent nucleophile but can be compromised by poor handling or storage.

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. While many options exist, HATU and HOBt/EDC are commonly used and effective. If one is failing, consider trying an alternative.

  • Check Stoichiometry: Typically, a slight excess of the amine component ((S,R,S)-AHPC-PEG2-NH2) is not recommended as it can be difficult to remove during purification. Instead, using a slight excess (1.1-1.2 equivalents) of the carboxylic acid-containing ligand and the coupling reagents is a common strategy.

  • Control Reaction Temperature: Amide coupling reactions are often run at room temperature. However, if you observe degradation of starting materials or complex side products, running the reaction at 0 °C may improve the outcome.

  • Ensure Proper pH: The reaction should be run in the presence of a non-nucleophilic base, such as DIPEA or triethylamine, to neutralize the acid formed and to deprotonate the amine, increasing its nucleophilicity. The amount of base is crucial and typically 2-3 equivalents are used.

Below is a table comparing common coupling agents for this type of reaction.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentBase (Typical)Common SolventKey AdvantagesPotential Issues
HATU (Not required)DIPEADMF, DCMHigh efficiency, fast reaction times, low epimerization.Expensive, can be sensitive to moisture.
EDC/HOBt HOBtDIPEADMF, DCMCost-effective, widely used.Can lead to side products (e.g., N-acylurea), HOBt is explosive when dry.
T3P (Not required)Pyridine, DIPEAEtOAc, DCMStrong activating agent, byproducts are water-soluble.Can be aggressive, may not be suitable for sensitive substrates.
Q2: I am having difficulty purifying my final PROTAC product after coupling. What purification strategies are recommended?

A2: PROTAC molecules are often large and can have challenging physicochemical properties, making purification difficult. A multi-step purification strategy is often necessary.

  • Initial Workup: Perform a standard aqueous workup to remove water-soluble byproducts, such as excess coupling reagents and salts.

  • Flash Chromatography: This is the most common method for initial purification. Due to the polar nature of many PROTACs, a reverse-phase silica (C18) is often more effective than normal-phase silica. A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typically used.

  • Preparative HPLC: For final purification and to achieve high purity (>95%), reverse-phase preparative HPLC is the gold standard. The same solvent system as flash chromatography can be adapted for HPLC.

Q3: The mass spectrometry analysis of my final product does not match the expected molecular weight of the PROTAC. What could have gone wrong?

A3: A mismatch in the observed mass can be due to several factors. A logical troubleshooting workflow can help identify the issue.

  • Incomplete Reaction: Check for the presence of starting materials (your ligand or the AHPC-PEG2-NH2 linker) in your mass spectrum.

  • Side Reactions: The activating agent in your coupling reaction may have reacted with other functional groups on your molecule. For example, EDC can sometimes form N-acylurea byproducts.

  • Degradation: The linker or your ligand may be unstable under the reaction or workup conditions. The PEG portion of the linker is generally stable, but other functional groups could be labile.

  • Incorrect Adduct Formation: In electrospray ionization mass spectrometry (ESI-MS), molecules can form adducts with salts (e.g., Na+, K+) or solvents. Check for masses corresponding to [M+Na]+, [M+K]+, or [M+ACN]+ in addition to the expected [M+H]+.

Below is a troubleshooting workflow to diagnose the potential source of the failed synthesis.

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// Nodes start [label="Reaction Failed\n(Low Yield / No Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="diamond"]; check_sm [label="Are starting materials\nconsumed (TLC/LC-MS)?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Path 1: Starting materials not consumed no_sm_consumed [label="No", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Verify Reagent Quality\n(Purity, Dryness)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="Optimize Reaction Conditions\n(Temp, Solvent, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_run [label="Re-run Reaction", fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"];

// Path 2: Starting materials consumed yes_sm_consumed [label="Yes", fillcolor="#FBBC05", fontcolor="#202124"]; check_product [label="Is desired product\nobserved (LC-MS)?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Path 2a: Product observed but low yield yes_product_low [label="Yes, but low yield", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_purification [label="Optimize Purification\n(Flash/Prep-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_stability [label="Assess Product Stability\n(Degradation during workup?)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Path 2b: Product not observed no_product [label="No", fillcolor="#FBBC05", fontcolor="#202124"]; check_side_reactions [label="Analyze for Side Products\n(e.g., N-acylurea)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ligand_stability [label="Assess Ligand/Linker Stability\nUnder Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_sm; check_sm -> no_sm_consumed [xlabel=" No"]; check_sm -> yes_sm_consumed [xlabel=" Yes"];

no_sm_consumed -> check_reagents; check_reagents -> check_conditions; check_conditions -> re_run;

yes_sm_consumed -> check_product; check_product -> yes_product_low [xlabel=" Yes"]; check_product -> no_product [xlabel=" No"];

yes_product_low -> optimize_purification; optimize_purification -> check_stability;

no_product -> check_side_reactions; check_side_reactions -> check_ligand_stability; }

Figure 1. A flowchart for troubleshooting failed PROTAC synthesis.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for coupling a carboxylic acid-containing target protein ligand to (S,R,S)-AHPC-PEG2-NH2.

Materials:

  • Target protein ligand (with a terminal carboxylic acid)

  • (S,R,S)-AHPC-PEG2-NH2

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware (round-bottom flask, stir bar)

Procedure:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of (S,R,S)-AHPC-PEG2-NH2 (1.2 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS or TLC until the starting material (the limiting reagent) is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography or preparative HPLC to obtain the final PROTAC molecule.

The overall synthetic workflow is depicted in the diagram below.

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// Nodes ligand [label="Target Ligand\n(with -COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; linker [label="(S,R,S)-AHPC-PEG2-NH2", fillcolor="#F1F3F4", fontcolor="#202124"];

coupling [label="Amide Coupling\n(HATU, DIPEA, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape="invhouse"];

crude_protac [label="Crude PROTAC\nProduct", fillcolor="#FBBC05", fontcolor="#202124"];

purification [label="Purification\n(Prep-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="invhouse"];

final_protac [label="Pure PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF"];

characterization [label="Characterization\n(LC-MS, NMR)", fillcolor="#5F6368", fontcolor="#FFFFFF", shape="invhouse"];

final_product [label="Verified PROTAC", fillcolor="#34A853", fontcolor="#FFFFFF", shape="ellipse"];

// Edges ligand -> coupling [arrowhead="vee", color="#202124"]; linker -> coupling [arrowhead="vee", color="#202124"]; coupling -> crude_protac [arrowhead="vee", color="#202124"]; crude_protac -> purification [arrowhead="vee", color="#202124"]; purification -> final_protac [arrowhead="vee", color="#202124"]; final_protac -> characterization [arrowhead="vee", color="#202124"]; characterization -> final_product [arrowhead="vee", color="#202124"]; }

Figure 2. A general experimental workflow for PROTAC synthesis.

Technical Support Center: Optimizing PROTAC Linker Length with PEG Variants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene glycol (PEG) variants.

Troubleshooting Guides

This section addresses specific issues that may arise during your PROTAC experiments, with a focus on linker-related challenges.

Question: My PROTAC binds to the target protein and the E3 ligase in binary assays, but it doesn't induce target degradation in cells. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component for the successful assembly of this complex. Here are several potential linker-related problems and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from coming together. Conversely, a linker that is too long or overly flexible might lead to non-productive binding where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[1][2][]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in such a way that the lysine residues available for ubiquitination are out of reach.[1]

  • Poor Physicochemical Properties: The PEG linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[1][4] While PEG linkers generally improve solubility, excessive PEGylation can sometimes hinder cell membrane passage.[4]

Troubleshooting Workflow:

A systematic approach is essential for diagnosing the issue. The following workflow can help pinpoint the problem:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Outcome A No Target Degradation B Confirm Binary Binding (e.g., SPR, ITC) A->B Start C Assess Cell Permeability (e.g., Cellular Target Engagement Assay) B->C Binding Confirmed D Evaluate Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) C->D Permeability Confirmed E Synthesize a Library of PROTACs with Varying PEG Linker Lengths D->E Poor Ternary Complex Formation F Test New PROTACs in Degradation Assays E->F F->E Iterate G Optimized Degradation F->G Success

Troubleshooting workflow for PROTACs with poor degradation activity.

Question: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I address this by optimizing the linker?

Answer:

The "hook effect" is an inherent characteristic of the PROTAC mechanism, occurring when high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][5] Linker design can significantly influence the severity of this effect.

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.[1]

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1] While PEG linkers are flexible, incorporating rigid elements like piperazine or triazole moieties can be beneficial.[6][7]

G cluster_0 Low PROTAC Concentration cluster_1 High PROTAC Concentration A Target B PROTAC A->B D Productive Ternary Complex B->D C E3 Ligase C->B E Target F PROTAC E->F G E3 Ligase F->G H Binary Complex (Target-PROTAC) F->H I Binary Complex (PROTAC-E3 Ligase) F->I

Conceptual illustration of the "hook effect".

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using PEG linkers in PROTAC design?

A1: PEG linkers offer several key advantages:

  • Enhanced Solubility: Their hydrophilic nature can improve the water solubility of often large and lipophilic PROTAC molecules.[4][8]

  • Tunable Length: PEG chains can be easily synthesized in various lengths, allowing for systematic optimization of the linker.[8][9]

  • Improved Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a folded conformation, which may shield its polar surface area and improve cell membrane permeability.[4]

  • Biocompatibility: PEGs are generally considered biocompatible and are widely used in drug delivery.[10]

Q2: How does PEG linker length impact PROTAC efficacy?

A2: The length of the PEG linker is a critical determinant of PROTAC efficacy. There is often an optimal linker length or a "sweet spot" for each specific target protein and E3 ligase pair.[2]

  • Too Short: A short linker may lead to steric clashes, preventing the formation of a stable ternary complex.[2][]

  • Too Long: An excessively long linker can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2][] It can also lead to a higher entropic penalty upon binding.[11]

Q3: Are there any disadvantages to using PEG linkers?

A3: While advantageous, PEG linkers can have some drawbacks:

  • Metabolic Instability: Compared to alkyl-based linkers, PEG linkers may have reduced metabolic stability in vivo.[6]

  • Reduced Rigidity: The inherent flexibility of PEG linkers may not always be optimal for pre-organizing the PROTAC for ternary complex formation. In some cases, more rigid linkers are preferred.[12]

Q4: How do I choose the starting length for my PEG linker?

A4: While there is no universal starting point, a common strategy is to synthesize a small library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, and 8 ethylene glycol units). This empirical approach allows for the identification of a promising range of linker lengths for further optimization.[9] Computational modeling of the ternary complex can also provide insights into optimal linker lengths before synthesis.[13]

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 112>1000<20
PROTAC 2 16 10 >95
PROTAC 32010080
PROTAC 42450050

Data compiled from studies on ERα-targeting PROTACs.[2][10]

Table 2: Comparative Efficacy of PROTACs with Different PEG Linker Lengths Targeting TBK1

PROTAC CompoundNumber of PEG UnitsDC50 (nM)Dmax (%)
TBK1-PROTAC-12>1000<10
TBK1-PROTAC-2412575
TBK1-PROTAC-3 6 25 >90
TBK1-PROTAC-488085

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2][11]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a PEG Linker (Click Chemistry Example)

This protocol provides a general method for synthesizing a PROTAC using a bifunctional PEG linker and copper-catalyzed click chemistry.

Materials:

  • E3 ligase ligand with an amine handle (e.g., pomalidomide-NH2)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

  • Target protein ligand with an alkyne handle

  • Coupling reagents (e.g., HATU, DIPEA)

  • Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate)

  • Solvents (e.g., DMF, t-BuOH/H2O)

  • Purification equipment (preparative HPLC)

  • Analytical equipment (LC-MS)

Methodology:

  • First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand and the bifunctional PEG linker in an appropriate solvent like DMF. b. Add coupling reagents such as HATU and DIPEA. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[4]

  • Second Coupling Reaction (Click Chemistry): a. Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O). b. Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate. c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the final PROTAC product by preparative HPLC.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the ternary complex in vitro using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Tagged target protein (e.g., His-tagged)

  • Tagged E3 ligase (e.g., GST-tagged)

  • PROTAC of interest

  • TR-FRET donor and acceptor reagents (e.g., anti-His-terbium and anti-GST-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET enabled plate reader

Methodology:

  • Prepare a serial dilution of the PROTAC in assay buffer.

  • Add a fixed concentration of the tagged target protein and tagged E3 ligase to each well.

  • Add the TR-FRET donor and acceptor reagents.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the TR-FRET ratio to determine the extent of ternary complex formation.[14]

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol quantifies the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin)

  • Secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Wash the cells with PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash and incubate with the secondary antibodies.

  • Wash and add the chemiluminescent substrate.

  • Image the blot and perform densitometry analysis to quantify the relative protein levels.[14]

Visualizations

G cluster_0 PROTAC-Mediated Protein Degradation Pathway A Target Protein (POI) D Ternary Complex (POI-PROTAC-E3) A->D B PROTAC B->D C E3 Ligase C->D F Polyubiquitinated POI D->F Polyubiquitination E Ubiquitin (Ub) E->D Recruitment of E2~Ub G 26S Proteasome F->G Recognition H Degraded Protein (Peptides) G->H Degradation

PROTAC-mediated protein degradation pathway.

G A Design & Synthesize PROTAC Library (Varying PEG Lengths) B In Vitro Binding Assays (Binary & Ternary) A->B C Cellular Permeability & Target Engagement Assays B->C D Western Blot for Target Degradation (DC50 & Dmax Determination) C->D E Assess 'Hook Effect' D->E F Lead Optimization E->F

A typical workflow for the design and evaluation of PROTACs.

References

Technical Support Center: Overcoming Solubility Challenges with (S,R,S)-AHPC-PEG2-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with PROTACs utilizing the (S,R,S)-AHPC-PEG2-NH2 linker.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and why is it used in PROTACs?

(S,R,S)-AHPC-PEG2-NH2 is a synthetic chemical linker used in the construction of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The specific stereochemistry (S,R,S) is crucial for optimal binding to VHL.

  • PEG2: A two-unit polyethylene glycol (PEG) spacer. The inclusion of a hydrophilic PEG linker is a common strategy to improve the aqueous solubility of the final PROTAC molecule.[1]

  • NH2 (Amine): A reactive primary amine group that serves as a conjugation point for attaching a ligand that binds to the target protein of interest.

Q2: Why do PROTACs, including those with (S,R,S)-AHPC-PEG2-NH2, often have solubility issues?

PROTACs are inherently large molecules, often with high molecular weights and complex structures that go "beyond the rule of 5". This can lead to poor aqueous solubility due to factors like high lipophilicity and strong intermolecular interactions that favor aggregation over dissolution. While the PEG2 linker in (S,R,S)-AHPC-PEG2-NH2 is designed to enhance solubility, the overall properties of the final PROTAC, which also depend on the target protein ligand, can still result in solubility challenges.

Q3: What is the expected impact of the PEG2 linker on the solubility of my PROTAC?

The polyethylene glycol (PEG) linker is hydrophilic and is incorporated into PROTAC design to increase the molecule's water solubility. Generally, increasing the length of the PEG chain can lead to higher aqueous solubility. While specific quantitative data for every (S,R,S)-AHPC-PEG2-NH2 based PROTAC will vary depending on the target ligand, the presence of the PEG2 moiety is a rational design element to mitigate the inherent poor solubility of many PROTAC scaffolds.

Q4: Can the stereochemistry of the AHPC ligand affect the solubility of the PROTAC?

Yes, the stereochemistry of the VHL ligand can influence the overall conformation of the PROTAC. While the primary role of the (S,R,S) configuration is to ensure high-affinity binding to VHL, different diastereomers can lead to variations in how the molecule folds and interacts with itself and the solvent. This can, in turn, have an impact on the PROTAC's physicochemical properties, including solubility. A study on VHL ligands showed that even though (S,R,S)-AHPC HCl is more soluble than some other E3 ligase ligands like pomalidomide, the final PROTAC's solubility is a complex interplay of all its components.[2]

Troubleshooting Guide

Issue 1: My (S,R,S)-AHPC-PEG2-NH2 based PROTAC is precipitating out of my aqueous buffer (e.g., PBS) during my experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Low Intrinsic Solubility 1. Decrease PROTAC Concentration: Determine the lowest effective concentration for your assay. 2. Use a Co-solvent: Add a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to your buffer. Ensure the final solvent concentration does not affect your assay. 3. pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer away from its isoelectric point can increase solubility.Many large molecules have limited solubility in purely aqueous solutions. Reducing the concentration or using co-solvents can help keep the compound in solution.
Aggregation 1. Sonication: Briefly sonicate your stock solution before preparing working dilutions. 2. Vortexing: Ensure thorough mixing when diluting your PROTAC. 3. Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to your buffer.PROTACs can self-associate and form aggregates, which then precipitate. Mechanical disruption and detergents can help break up these aggregates.
Salt Effects ("Salting Out") 1. Reduce Salt Concentration: If your buffer has a high salt concentration, try reducing it to see if solubility improves.High concentrations of salts can decrease the solubility of nonpolar molecules by competing for water molecules.
Issue 2: I am observing inconsistent results in my cell-based assays, which I suspect is due to poor PROTAC solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
Precipitation in Cell Culture Media 1. Prepare Fresh Dilutions: Prepare your PROTAC dilutions in media immediately before adding to cells. 2. Serial Dilutions in Media: Perform serial dilutions directly in the cell culture media to avoid high intermediate concentrations in less solubilizing vehicles. 3. Visual Inspection: Before adding to cells, visually inspect the diluted PROTAC solution for any signs of precipitation.PROTACs can be less stable in complex biological media over time. Fresh preparations and careful dilution can minimize precipitation.
Low Bioavailability Due to Poor Solubility 1. Formulation Strategies: Consider formulating your PROTAC as an amorphous solid dispersion (ASD) to enhance its dissolution and supersaturation in the assay medium. (See Experimental Protocol 2). 2. Use of Solubilizing Excipients: For in vivo studies, formulation with excipients like cyclodextrins can improve solubility and bioavailability.Poorly soluble compounds have low dissolution rates, leading to low effective concentrations at the cellular level. Advanced formulation techniques can overcome this.

Quantitative Data

The following tables provide illustrative data on the solubility of PROTACs. It is important to note that the exact solubility of a specific (S,R,S)-AHPC-PEG2-NH2 based PROTAC will depend on the properties of the conjugated target protein ligand. The data presented here is based on general trends observed for VHL-based PROTACs and should be used as a reference.

Table 1: Illustrative Thermodynamic Solubility of VHL-Based PROTACs in Phosphate Buffered Saline (PBS, pH 7.4)

PROTAC ComponentLinkerTarget LigandIllustrative Solubility (µg/mL)Illustrative Solubility (µM)
VHL LigandAlkyl C4Fictional Kinase Inhibitor A< 1< 1.5
(S,R,S)-AHPC PEG2 Fictional Kinase Inhibitor A 5 - 15 7 - 22
(S,R,S)-AHPCPEG4Fictional Kinase Inhibitor A20 - 4028 - 56
(S,R,S)-AHPCPEG8Fictional Kinase Inhibitor A50 - 10068 - 136
VHL LigandAlkyl C4Fictional Bromodomain Inhibitor B23
(S,R,S)-AHPC PEG2 Fictional Bromodomain Inhibitor B 10 - 25 14 - 35

Note: This data is for illustrative purposes to demonstrate the general trend of increased solubility with the inclusion of a PEG linker.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol outlines a general procedure for determining the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • (S,R,S)-AHPC-PEG2-NH2 based PROTAC

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC-UV system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.

  • Prepare Incubation Mixtures: In duplicate, add 495 µL of PBS (pH 7.4) to 1.5 mL microcentrifuge tubes. To each tube, add 5 µL of the 10 mM PROTAC stock solution to achieve a final concentration of 100 µM.

  • Incubation: Place the tubes in a thermomixer or shaker and incubate at 25°C with constant agitation (e.g., 850 rpm) for 2 hours.[3]

  • Separation of Undissolved Compound: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully collect the supernatant. Prepare a standard curve of your PROTAC in a 50:50 mixture of PBS and a suitable organic solvent (e.g., acetonitrile or methanol) where the compound is fully soluble.

  • Quantification: Determine the concentration of the PROTAC in the supernatant using a UV-Vis spectrophotometer at the compound's λmax or by HPLC-UV analysis.

  • Calculate Kinetic Solubility: The determined concentration represents the kinetic solubility of your PROTAC under these conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a method to improve the solubility of a PROTAC by creating an amorphous solid dispersion.

Materials:

  • (S,R,S)-AHPC-PEG2-NH2 based PROTAC

  • Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)

  • Dichloromethane (DCM)

  • Ethanol

  • Glass vial

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve PROTAC and Polymer: In a glass vial, dissolve the PROTAC and HPMCAS in a suitable solvent system, such as a 4:1 (v/v) mixture of dichloromethane and ethanol.[4] The drug loading (e.g., 10% w/w) will determine the relative amounts of PROTAC and polymer.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying: Further dry the solid dispersion under high vacuum for at least 24 hours to remove any residual solvent.

  • Characterization (Optional): The resulting amorphous solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity and Powder X-ray Diffraction (PXRD).

  • Solubility Assessment: The solubility of the ASD can then be assessed using the kinetic solubility protocol (Protocol 1) to determine the extent of solubility enhancement.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC ((S,R,S)-AHPC-PEG2-NH2 based) PROTAC:e->PROTAC:w Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for an (S,R,S)-AHPC-PEG2-NH2 based PROTAC.

Experimental Workflow: Solubility Assessment

Solubility_Workflow start Start prep_stock Prepare 10 mM PROTAC stock in DMSO start->prep_stock prep_incubation Add PROTAC stock to aqueous buffer (e.g., PBS) prep_stock->prep_incubation incubation Incubate with shaking (e.g., 2h at 25°C) prep_incubation->incubation centrifugation Centrifuge to pellet undissolved compound incubation->centrifugation collect_supernatant Collect supernatant centrifugation->collect_supernatant analysis Quantify PROTAC concentration (UV-Vis or HPLC-UV) collect_supernatant->analysis end End analysis->end

Caption: Experimental workflow for kinetic solubility assessment.

Logical Relationship: Troubleshooting Solubility Issues

Troubleshooting_Solubility start PROTAC precipitates in aqueous buffer is_concentration_high Is the concentration high? start->is_concentration_high reduce_concentration Reduce concentration is_concentration_high->reduce_concentration Yes is_aggregation_suspected Is aggregation suspected? is_concentration_high->is_aggregation_suspected No reduce_concentration->is_aggregation_suspected use_cosolvent Use a co-solvent (e.g., 1-5% DMSO) formulation_strategy Consider formulation strategies (e.g., Amorphous Solid Dispersion) use_cosolvent->formulation_strategy is_aggregation_suspected->use_cosolvent No sonicate_vortex Sonciate and/or vortex stock solution is_aggregation_suspected->sonicate_vortex Yes add_detergent Add a non-ionic detergent (e.g., 0.01% Tween-20) sonicate_vortex->add_detergent add_detergent->formulation_strategy

Caption: Decision tree for troubleshooting PROTAC solubility problems.

References

how to improve the stability of (S,R,S)-AHPC-PEG2-NH2 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (S,R,S)-AHPC-PEG2-NH2 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what are its primary stability concerns?

(S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a terminal primary amine via a two-unit polyethylene glycol (PEG) linker.[1][2] This molecule is a key building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).

The primary stability concerns for (S,R,S)-AHPC-PEG2-NH2 in solution are:

  • Hydrolysis: The amide bonds within the molecule can be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The PEG linker is prone to oxidative degradation.[3][4]

  • Reactivity of the Terminal Amine: The primary amine is nucleophilic and can react with various electrophiles present in the solution or laboratory environment.[5][6][7][8]

Q2: What are the recommended storage conditions for (S,R,S)-AHPC-PEG2-NH2?

To ensure the long-term integrity of the compound, specific storage conditions for both the lyophilized powder and solutions should be followed. The hydrochloride salt form of the molecule is often used to enhance stability and ease of handling.[5][9]

FormStorage TemperatureDurationRecommendations
Lyophilized Powder -20°CUp to 36 monthsStore in a tightly sealed, desiccated container, protected from light.[1]
Stock Solution -80°CUp to 6 monthsAliquot into single-use vials to minimize freeze-thaw cycles. Use anhydrous solvents like DMSO or DMF.[9]
-20°CUp to 3 monthsAliquot into single-use vials to minimize freeze-thaw cycles. Use anhydrous solvents like DMSO or DMF.[1][9]

Q3: How does pH affect the stability of (S,R,S)-AHPC-PEG2-NH2 in aqueous solutions?

For experiments requiring aqueous buffers, it is crucial to use a well-buffered solution within the optimal pH range and to prepare fresh solutions for each experiment.

Q4: What solvents are recommended for dissolving and storing (S,R,S)-AHPC-PEG2-NH2?

Anhydrous dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly recommended solvents for preparing stock solutions.[5] It is critical to use anhydrous solvents and to minimize exposure to moisture to prevent hydrolysis. Studies on the long-term storage of diverse compound libraries in DMSO suggest that most compounds remain stable, with water content being a more significant factor for degradation than oxygen.[11]

Q5: How can I prevent oxidative degradation of the PEG2 linker?

The polyethylene glycol (PEG) linker is susceptible to oxidative degradation, which can be initiated by heat, light, or trace metal ions.[3][4] To mitigate this:

  • Protect from Light: Store solutions in amber vials or protect them from light.

  • Use High-Purity Solvents: Use fresh, high-purity solvents to minimize contaminants that could initiate oxidation.

  • Consider Antioxidants: For applications where it will not interfere with downstream assays, the addition of antioxidants can be considered. Common antioxidants used for stabilizing PEGylated molecules include butylated hydroxytoluene (BHT) and alpha-tocopherol. However, compatibility with your specific experimental system must be validated.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of activity in cellular assays Degradation of the compound in the culture medium.Prepare fresh dilutions of the stock solution in your cell culture medium immediately before use. Minimize the incubation time of the compound in the medium before adding to cells.
Reaction of the terminal amine with components in the medium (e.g., aldehydes).If the medium contains potentially reactive components, consider using a different formulation or protecting the amine group if it is not required for the immediate experiment.
Inconsistent results between experiments Instability of stock solutions due to repeated freeze-thaw cycles or improper storage.Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Ensure proper storage temperatures and protection from light and moisture.[1][9]
Variation in the preparation of working solutions.Standardize the protocol for preparing working solutions, including the solvent, concentration, and time between preparation and use.
Precipitation of the compound in aqueous buffer Poor solubility of the compound at the working concentration.The PEG2 linker enhances hydrophilicity.[5] However, if precipitation occurs, consider using a co-solvent (e.g., a small percentage of DMSO) in your aqueous buffer, provided it is compatible with your assay. Ensure the final concentration of the organic solvent is low.

Experimental Protocols

Protocol: Assessment of (S,R,S)-AHPC-PEG2-NH2 Stability in Solution

This protocol provides a general framework for assessing the stability of (S,R,S)-AHPC-PEG2-NH2 in a specific solvent or buffer.

1. Materials:

  • (S,R,S)-AHPC-PEG2-NH2
  • High-purity anhydrous solvent (e.g., DMSO)
  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
  • High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.[4]
  • Appropriate HPLC column (e.g., C18)
  • Incubator or water bath

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of (S,R,S)-AHPC-PEG2-NH2 and dissolve it in the chosen anhydrous solvent to a final concentration of 10 mM. This will be your time zero (T=0) sample for the neat solvent stability study.
  • Prepare Working Solutions: Dilute the stock solution in the aqueous buffer of choice to a final concentration relevant to your experiments (e.g., 100 µM).
  • Incubation: Aliquot the working solution into several vials. Store one vial at -80°C as the T=0 reference. Incubate the remaining vials at the desired temperature (e.g., room temperature, 37°C).
  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the incubator and immediately freeze it at -80°C to stop any further degradation.
  • Sample Analysis:
  • Thaw all samples, including the T=0 reference, simultaneously.
  • Analyze the samples by HPLC or LC-MS.
  • Develop a chromatographic method that provides good separation of the parent compound from any potential degradants.
  • Monitor the peak area of the parent compound at each time point.
  • Data Analysis:
  • Normalize the peak area of the parent compound at each time point to the peak area at T=0.
  • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in Anhydrous DMSO) prep_work Prepare Working Solution (e.g., 100 µM in Aqueous Buffer) prep_stock->prep_work t0 T=0 Sample (Store at -80°C) prep_work->t0 incubation Incubate at Desired Temperature prep_work->incubation sampling Collect Samples at Time Points incubation->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data Determine Degradation Rate analysis->data

Caption: Experimental workflow for assessing the stability of (S,R,S)-AHPC-PEG2-NH2 in solution.

degradation_pathways cluster_degradation Potential Degradation Pathways compound (S,R,S)-AHPC-PEG2-NH2 hydrolysis Hydrolysis (Amide Bond Cleavage) compound->hydrolysis H₂O, pH oxidation Oxidation (PEG Linker) compound->oxidation O₂, Light, Metal Ions reaction Reaction of Terminal Amine compound->reaction Electrophiles degradation_products Loss of Activity hydrolysis->degradation_products Forms Degradation Products oxidation->degradation_products reaction->degradation_products

Caption: Potential degradation pathways for (S,R,S)-AHPC-PEG2-NH2 in solution.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes stability Compound Stability reproducibility Reproducibility stability->reproducibility accuracy Accuracy of Results stability->accuracy shelf_life Shelf-life of Reagents stability->shelf_life storage Storage Conditions (Temp, Light, Moisture) storage->stability solution Solution Properties (pH, Solvent, Purity) solution->stability structure Molecular Structure (Amide, PEG, Amine) structure->stability

Caption: Logical relationship between stability, influencing factors, and experimental outcomes.

References

common pitfalls in (S,R,S)-AHPC-PEG2-NH2 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during conjugation reactions involving (S,R,S)-AHPC-PEG2-NH2. This molecule is an E3 ligase ligand-linker conjugate, incorporating a VHL ligand ((S,R,S)-AHPC) and a PEG2 linker with a terminal primary amine, commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The terminal primary amine (-NH2) is the key reactive group for conjugation, typically with N-hydroxysuccinimide (NHS) esters or other amine-reactive electrophiles.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what is its primary reactive group?

(S,R,S)-AHPC-PEG2-NH2 is a heterobifunctional molecule used in targeted protein degradation.[4] It contains a ligand for the VHL E3 ligase ((S,R,S)-AHPC) and a PEG2 linker terminating in a primary amine (-NH2).[1][2] This primary amine is the functional group used for conjugation to your molecule of interest (e.g., a protein ligand, antibody, or small molecule) which typically bears an amine-reactive group like an NHS ester.[6]

Q2: What type of chemical reaction is used to conjugate this linker?

The most common reaction is the formation of a stable amide bond between the linker's primary amine and an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule.[7] This reaction is highly dependent on pH.[8][9][10][11] Other amine-reactive chemistries like reactions with isocyanates or aldehydes (via reductive amination) can also be employed.[4][5]

Q3: What is the optimal pH for conjugating this amine linker to an NHS ester?

The optimal pH for reacting a primary amine with an NHS ester is typically between 8.3 and 8.5.[8][9][10][11] In this range, a sufficient amount of the amine is deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester is minimized.[7][8] At lower pH, the amine is protonated (-NH3+) and non-reactive, while at higher pH, the NHS ester hydrolyzes rapidly, reducing conjugation efficiency.[8][9][10]

Q4: Which buffers should I use for the conjugation reaction?

It is critical to use a buffer that does not contain primary amines.[12] Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine will compete with the (S,R,S)-AHPC-PEG2-NH2 linker for reaction with your activated molecule, leading to low or no yield.[7][12]

Recommended Buffers:

  • 0.1 M Sodium Phosphate buffer, pH 7.2-8.5[7]

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[9][10]

  • 0.1 M HEPES or Borate buffer, pH 7.2-8.5[7]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Q: My analysis (e.g., LC-MS, SDS-PAGE) shows a very low yield of the desired conjugate. What went wrong?

Low yield is the most common issue and can stem from several factors.[12][13] Use the following checklist to diagnose the problem.

Potential CauseRecommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer is between 8.3-8.5 for NHS ester chemistry.[9][10] A pH outside this range can drastically reduce reaction efficiency.[8]
Amine-Containing Buffers Ensure you are not using buffers like Tris or glycine.[12] Switch to a non-amine buffer such as PBS, bicarbonate, or borate.[14]
Hydrolysis of Activated Molecule If using an NHS ester, it is susceptible to hydrolysis.[8] Prepare the activated molecule solution immediately before use. Ensure any organic solvents (like DMSO or DMF) are anhydrous.[14] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7]
Suboptimal Molar Ratio A low molar excess of one reactant can limit the yield. Start with a 5- to 20-fold molar excess of the less complex/expensive reactant.[8] This may require optimization.
Low Reagent Concentration Very dilute solutions can slow down the reaction kinetics. If possible, increase the concentration of the reactants. A typical protein concentration is 1-10 mg/mL.[8]
Inefficient Quenching If the reaction proceeds for too long or is not quenched properly, side reactions or degradation can occur.[15] Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[8]
Problem 2: Precipitation or Aggregation During Reaction

Q: A precipitate formed in my reaction tube. What should I do?

Precipitation indicates that one of your molecules is falling out of solution, which halts the reaction.

Potential CauseRecommended Solution
Poor Solubility of Linker While the PEG2 component enhances hydrophilicity, the AHPC core is more complex.[4] If the linker is not fully dissolved before adding it to the reaction, it may precipitate. Ensure the linker is completely dissolved in an appropriate solvent (e.g., DMSO, DMF) before adding it to the aqueous buffer.[7][9]
High Protein Concentration High concentrations of proteins can lead to aggregation, especially after modification changes their surface properties.[12] Try reducing the concentration of the protein.[12]
Organic Solvent Content Adding a large volume of an organic solvent (like DMSO or DMF) to an aqueous protein solution can cause the protein to precipitate. Keep the final concentration of the organic solvent as low as possible, typically under 10% (v/v).[7]
Incorrect Buffer Conditions Suboptimal pH or high salt concentrations can affect the stability and solubility of your protein.[12] Ensure the buffer conditions are appropriate for your specific protein.
Problem 3: Difficulty in Purifying the Final Conjugate

Q: I am struggling to separate my final conjugate from the unreacted starting materials. What purification methods are recommended?

The purification strategy depends on the properties of your final conjugate versus the starting materials. PEGylation can significantly alter the size and charge of a molecule.[16][]

Purification MethodWhen to UseConsiderations
Size Exclusion Chromatography (SEC) Useful when there is a significant size difference between the conjugate and the starting materials (e.g., conjugating the linker to a large protein).[] A general rule is that the molecules should have at least a two-fold difference in molecular weight for effective separation.[16]SEC is very effective at removing small molecules like unreacted linker and hydrolysis byproducts.[] Highly hydrophobic molecules may interact non-specifically with some SEC resins.[18]
Reverse-Phase HPLC (RP-HPLC) Excellent for purifying small molecule-linker conjugates or peptides where separation is based on hydrophobicity.[]Can be used on an analytical scale to identify products and on a preparative scale for purification.[]
Ion Exchange Chromatography (IEX) Effective if the conjugation alters the net charge of the molecule (e.g., by capping a positively charged amine). The PEG chain can also shield surface charges, altering elution behavior.[]Can separate native protein, unreacted PEG, and mono- vs. multi-PEGylated species.[16]
Dialysis / Ultrafiltration A good method for pre-purification to remove small molecules (like unreacted linker) from a much larger conjugate (like a protein).[18]Ensure the membrane molecular weight cut-off (MWCO) is appropriate to retain your conjugate while allowing small molecules to pass through.[18]

Experimental Protocols

General Protocol for Conjugation of (S,R,S)-AHPC-PEG2-NH2 to an NHS-Activated Molecule

This protocol provides a starting point. Molar ratios, concentrations, and incubation times should be optimized for your specific application.

1. Reagent Preparation: a. (S,R,S)-AHPC-PEG2-NH2 Stock: Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF. Store at -20°C. b. NHS-Activated Molecule Stock: Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF. This solution should be prepared immediately before use due to the hydrolytic instability of NHS esters.[14] c. Reaction Buffer: Prepare 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer and adjust the pH to 8.3.[8] De-gas the buffer and keep it on ice. d. Quenching Buffer: Prepare a 1 M Tris-HCl solution, pH 8.0.

2. Conjugation Reaction: a. Dissolve your target molecule (the one to be conjugated to the linker) in the reaction buffer. b. Add the desired molar excess of the (S,R,S)-AHPC-PEG2-NH2 stock solution to the target molecule solution while gently vortexing. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9][10] The optimal time may vary. Monitor the reaction progress using a suitable analytical method (e.g., LC-MS, HPLC).

3. Quenching the Reaction: a. Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[8] b. Incubate for 30 minutes at room temperature to ensure any remaining active groups are quenched.[8]

4. Purification: a. Purify the conjugate from unreacted linker, byproducts, and starting materials using an appropriate chromatography method such as SEC, RP-HPLC, or IEX.[9][16][]

Visual Guides

Experimental Workflow

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Purification & Analysis prep_linker Dissolve Linker (S,R,S)-AHPC-PEG2-NH2 in anhydrous DMSO conjugation Combine Reagents (5-20x molar excess of one) Incubate 1-4h @ RT or O/N @ 4°C prep_linker->conjugation prep_target Dissolve Target Molecule (with NHS Ester) in Reaction Buffer (pH 8.3) prep_target->conjugation quench Add Quenching Buffer (e.g., 1M Tris, pH 8.0) Incubate 30 min conjugation->quench Stop Reaction purify Purify Conjugate (SEC, RP-HPLC, or IEX) quench->purify Crude Product analyze Characterize Final Product (LC-MS, SDS-PAGE, etc.) purify->analyze Pure Conjugate

Caption: Workflow for a typical (S,R,S)-AHPC-PEG2-NH2 conjugation reaction.

Troubleshooting Logic for Low Yield

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Conjugate Yield Detected check_buffer Is buffer amine-free (e.g., PBS, Borate)? start->check_buffer check_ph Is buffer pH between 8.3-8.5? check_buffer->check_ph Yes sol_buffer Action: Remake reaction with non-amine buffer. check_buffer->sol_buffer No check_reagents Were NHS-ester reagents prepared fresh? check_ph->check_reagents Yes sol_ph Action: Adjust buffer pH to 8.3 and repeat. check_ph->sol_ph No sol_reagents Action: Repeat with freshly prepared NHS-ester. check_reagents->sol_reagents No optimize If issues persist: Optimize molar ratio, concentration, and incubation time. check_reagents->optimize Yes

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Optimizing Reactions for (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-AHPC-PEG2-NH2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what is its primary application?

(S,R,S)-AHPC-PEG2-NH2 is a high-purity, heterobifunctional linker used extensively in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure consists of three key components:

  • (S,R,S)-AHPC moiety: A ligand that selectively binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4][5]

  • PEG2 spacer: A short polyethylene glycol linker that enhances aqueous solubility and provides flexibility.[1]

  • Terminal primary amine (-NH2): A reactive group that allows for covalent conjugation to a molecule of interest, typically a ligand for a target protein.[1][6]

The primary application is to link a target protein ligand to the VHL E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

Q2: I am observing a low yield in my coupling reaction. What are the potential causes and how can I improve it?

Low coupling yield is a common challenge. The issue can typically be traced back to suboptimal reaction conditions, reagent quality, or steric hindrance. Below is a troubleshooting guide to address this.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid on your molecule of interest must be activated to react with the amine of the AHPC-PEG2-NH2.

    • Solution: Use a proven coupling reagent. For carbodiimide-based methods (like EDC), include an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate, which minimizes hydrolysis.[7][8] For more challenging couplings, stronger phosphonium or aminium/uronium salt reagents like HATU or HBTU are recommended.[8][9]

  • Hydrolysis of Activated Ester: The activated intermediate is susceptible to hydrolysis, especially in the presence of water.

    • Solution: Use anhydrous solvents (e.g., DMF, DMSO) and ensure all reagents are dry. Equilibrate reagents to room temperature before use to prevent moisture condensation.[7]

  • Suboptimal pH: The pH of the reaction is critical for both the activation and coupling steps.

    • Solution: The coupling reaction with the primary amine of (S,R,S)-AHPC-PEG2-NH2 is most efficient at a pH of 7-8.[7] You may need to add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to achieve this pH.[7][8]

  • Steric Hindrance: The reactive sites on either your molecule or the linker may be sterically hindered.

    • Solution: Increase the reaction time or temperature (e.g., from room temperature to 30-40°C). Consider using a more powerful coupling reagent like HATU, which is known to be effective for difficult couplings.[7]

  • Impure Reagents: The purity of your starting materials is crucial.

    • Solution: Ensure (S,R,S)-AHPC-PEG2-NH2 and your molecule of interest are of high purity. Store the linker under recommended conditions (-20°C, desiccated).[2][10] Use fresh, high-quality solvents and coupling reagents.

Q3: What are the recommended coupling reagents for conjugating a carboxylic acid to (S,R,S)-AHPC-PEG2-NH2?

Several classes of coupling reagents can be used. The choice depends on the complexity of your substrates and the desired reaction efficiency.

  • Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective.[8][9] They are most effective when used with additives like NHS or HOBt to increase efficiency and reduce side reactions like racemization.[8][11] EDC is preferred for its water-soluble byproduct, which simplifies purification.[9]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, TBTU): These reagents are highly efficient, result in fast reaction times, and are excellent for sterically hindered couplings.[8][9] HATU is often considered one of the most effective due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group (HOAt).

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to aminium salts, these are very effective reagents, especially for preventing racemization.[11] PyAOP is particularly useful for coupling N-methyl amino acids.[9]

Table 1: Comparison of Common Coupling Reagents

Reagent Class Examples Advantages Disadvantages
Carbodiimides EDC, DCC, DIC Cost-effective; EDC byproduct is water-soluble.[9] Can lead to racemization without additives; DCC byproduct is poorly soluble.[8][9]
Aminium/Uronium HATU, HBTU, TBTU High efficiency, fast reactions, good for hindered couplings.[8] More expensive; byproducts need to be removed via chromatography.

| Phosphonium | PyBOP, PyAOP | Low racemization, highly effective.[11] | Solutions in DMF have moderate stability; can be more expensive. |

Q4: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?

Side product formation complicates purification and lowers the yield of the desired conjugate.

  • Racemization: Chiral centers in your molecule of interest can be susceptible to racemization during activation.

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or PyBOP. Adding HOBt or HOAt when using carbodiimides also significantly reduces this risk.[8][9]

  • Reaction with Non-Target Groups: If your molecule of interest has other nucleophilic groups (e.g., other amines, hydroxyls), they may compete with the desired coupling site.

    • Solution: Use appropriate protecting groups on non-target functional groups to ensure site-specific conjugation.

  • Formation of Guanidinyl Byproducts: With aminium/uronium reagents, a side reaction can occur where the reagent reacts directly with the amine of (S,R,S)-AHPC-PEG2-NH2 if the carboxylic acid activation is slow.[12]

    • Solution: Ensure rapid and efficient pre-activation of the carboxylic acid before adding the amine component. Avoid using a large excess of the coupling reagent.

Q5: What are the recommended solvents, temperatures, and reaction times?
  • Solvents: Anhydrous polar aprotic solvents are preferred to minimize hydrolysis of activated intermediates. The most common choices are N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) .[7]

  • Temperature: Most coupling reactions are performed at room temperature (20-25°C) .[7] For difficult couplings or to increase the reaction rate, the temperature can be slightly elevated to 30-40°C, but this should be monitored carefully to avoid side reactions.

  • Reaction Time: Reaction times can vary from 1 to 12 hours . It is highly recommended to monitor the reaction progress using analytical techniques like LC-MS or TLC to determine the optimal time point for quenching.

Table 2: Recommended Starting Conditions for Coupling Reactions

Parameter Recommendation Notes
Solvent Anhydrous DMF or DMSO Ensures reagents are fully solvated and minimizes water-related side reactions.
Temperature Room Temperature (20-25°C) Provides a good balance between reaction rate and stability of reagents.
pH (Amine Coupling) 7.0 - 8.0 Add a non-nucleophilic base (e.g., 1.5-2.0 eq. DIPEA) to achieve this range.
Stoichiometry 1.0 eq. Carboxylic Acid A slight excess of the amine component can help drive the reaction to completion.
1.1 eq. Coupling Reagent (e.g., HATU)
1.2 eq. (S,R,S)-AHPC-PEG2-NH2
2.0 eq. Base (e.g., DIPEA)

| Reaction Time | 1 - 4 hours | Monitor by LC-MS or TLC to determine completion. |

Q6: How should I purify the final (S,R,S)-AHPC-PEG2-conjugate?

Purification of PEGylated compounds can be challenging due to their physical properties.[13] Chromatographic methods are typically required.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying PROTAC molecules. It separates compounds based on hydrophobicity.[] A gradient of water and an organic solvent (like acetonitrile or methanol), often with an additive like formic acid (0.1%) or trifluoroacetic acid (0.1%), is used.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is particularly useful for removing small molecule impurities, such as unreacted coupling reagents or byproducts, from the larger PEGylated conjugate.[][15]

  • Ion-Exchange Chromatography (IEX): This method can be used if the conjugate possesses a net charge that is different from the starting materials and impurities. The PEG chain can shield charges on the molecule, altering its binding properties, which can be exploited for separation.[][15]

Experimental Protocols & Visualizations

Protocol 1: HATU Mediated Amide Coupling

This protocol is recommended for its high efficiency and low risk of racemization.

  • Preparation:

    • In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve your carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Dissolve (S,R,S)-AHPC-PEG2-NH2 (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature.

  • Monitoring & Workup:

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

    • Once complete, quench the reaction by adding a small amount of water.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine to remove unreacted reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using preparative RP-HPLC.

G cluster_workflow Experimental Workflow: Coupling Reaction prep 1. Preparation Dissolve reagents (Carboxylic Acid, HATU, DIPEA) in anhydrous DMF. preact 2. Pre-activation Stir for 15-20 min at RT to form active ester. prep->preact add_amine 3. Coupling Add (S,R,S)-AHPC-PEG2-NH2 solution. preact->add_amine react 4. Reaction Stir 1-4 hours at RT. add_amine->react monitor 5. Monitoring Check progress with LC-MS. react->monitor workup 6. Workup & Extraction Quench reaction, dilute, and perform aqueous washes. monitor->workup purify 7. Purification Purify by preparative RP-HPLC. workup->purify

Caption: General experimental workflow for the coupling reaction.
Protocol 2: EDC/NHS Mediated Amide Coupling

This is a cost-effective method suitable for many standard coupling reactions.

  • Preparation:

    • Dissolve your carboxylic acid-containing molecule (1.0 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC hydrochloride (1.2 equivalents) and stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Coupling:

    • Dissolve (S,R,S)-AHPC-PEG2-NH2 (1.2 equivalents) and DIPEA (1.5 equivalents) in anhydrous DMF.

    • Add the amine/DIPEA solution to the activated ester mixture.

    • Stir the reaction at room temperature.

  • Monitoring & Workup:

    • Monitor the reaction by LC-MS or TLC (typically 2-12 hours).

    • Follow the same workup procedure as described in Protocol 1.

  • Purification:

    • Purify the crude product using preparative RP-HPLC.

G cluster_troubleshooting Troubleshooting Guide: Low Coupling Yield start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_ph Verify Reaction pH (7-8) check_reagents->check_ph Reagents OK impure Use High Purity / Anhydrous Reagents check_reagents->impure Impure/Wet check_reagent_type Evaluate Coupling Reagent check_ph->check_reagent_type pH OK adjust_ph Add DIPEA to adjust pH check_ph->adjust_ph pH Incorrect optimize_conditions Optimize Conditions (Time, Temp) check_reagent_type->optimize_conditions Reagent OK stronger_reagent Switch to HATU or PyBOP check_reagent_type->stronger_reagent Inefficient optimize_conditions->stronger_reagent No Improvement success Yield Improved optimize_conditions->success Optimized impure->check_reagents adjust_ph->check_ph stronger_reagent->success increase_time_temp Increase Reaction Time or Temperature (to 40°C)

Caption: Decision tree for troubleshooting common coupling issues.

G Signaling Pathway: Amide Coupling via Activated Ester cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack R_COOH R-COOH (Molecule of Interest) ActiveEster R-CO-X (Activated Intermediate) R_COOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster FinalProduct Final Conjugate (Amide Bond Formed) ActiveEster->FinalProduct ActiveEster->FinalProduct Amine Attack AHPC_NH2 (S,R,S)-AHPC-PEG2-NH2 AHPC_NH2->FinalProduct

Caption: Simplified pathway of the two-step amide coupling reaction.

References

Technical Support Center: Synthesis and Confirmation of (S,R,S)-AHPC-PEG2-NH2-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing PROTACs utilizing the (S,R,S)-AHPC-PEG2-NH2 linker. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges and successfully confirm the synthesis of their target PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what is its function in my PROTAC synthesis?

(S,R,S)-AHPC-PEG2-NH2 is a chemical linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary amine (-NH2) group serves as a reactive handle for conjugation to your protein of interest (POI) ligand, typically one that has been functionalized with a carboxylic acid or an activated ester. The PEG2 spacer provides hydrophilicity and appropriate length to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.

Q2: My initial coupling reaction between my POI ligand and (S,R,S)-AHPC-PEG2-NH2 is showing low yield. What are the common causes?

Low yields in the initial amide coupling step are a frequent issue. Key factors to investigate include:

  • Inadequate Coupling Reagents: The choice of coupling reagent and base is critical. Ensure you are using fresh, high-quality reagents.

  • Presence of Trifluoroacetic Acid (TFA) Salts: If your amine-containing starting material is a TFA salt, it can inhibit the coupling reaction. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often necessary to neutralize the salt.

  • Solvent Choice: The reaction solvent can significantly impact efficiency. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used and can be optimized.

  • Starting Material Purity: Confirm the purity of your starting materials, including the (S,R,S)-AHPC-PEG2-NH2 linker, using techniques like LC-MS or NMR.

Q3: I am observing a complex mixture of products in my LC-MS analysis. What could be the reason?

A complex product mixture often indicates the presence of side reactions or degradation of your product. Consider the following possibilities:

  • Side Reactions: Depending on the functional groups present on your POI ligand, unintended reactions can occur.

  • Product Instability: PROTACs can sometimes be unstable under certain reaction or purification conditions. It is important to handle the reaction mixture and purified product with care.

  • Oxidation: If your POI ligand contains sensitive functional groups, oxidation might be occurring. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help mitigate this.

Q4: My final PROTAC appears to have been synthesized based on LC-MS, but I am struggling to purify it. What are some common purification challenges?

The PEG linker in your PROTAC significantly increases its polarity, which can pose challenges for purification.

  • Normal-Phase Chromatography: Highly polar PROTACs often show poor separation and recovery on normal-phase silica gel.

  • Reverse-Phase HPLC: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and more effective method for purifying polar molecules like PEGylated PROTACs.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low or no product formation by LC-MS Inefficient amide coupling- Use fresh, high-quality coupling reagents (e.g., HATU, HOBt).- Add 2-3 equivalents of DIPEA to neutralize any TFA salts.- Optimize the reaction solvent (e.g., DMF, NMP).
Degradation of starting materials- Confirm the purity and integrity of starting materials via LC-MS or NMR before starting the reaction.
Observation of a peak at ~2x the mass of an intermediate Thiol oxidation leading to disulfide dimer formation (if a thiol is present)- Protect the thiol group before the coupling reaction.- Ensure the reaction is carried out under an inert atmosphere to exclude oxygen.
Complex mixture of unidentified products Side reactions or product degradation- Re-evaluate the compatibility of functional groups on your POI ligand with the reaction conditions.- Consider milder reaction conditions or protecting sensitive functional groups.
Successful reaction by LC-MS, but poor isolated yield Purification issues due to high polarity- Utilize Reverse-Phase HPLC (RP-HPLC) for purification.- Optimize the HPLC gradient to improve separation.
Product instability during workup or purification- Minimize exposure to harsh pH conditions or high temperatures during workup and purification.

Experimental Protocols & Data Interpretation

Mass Spectrometry (MS) for Confirmation of Synthesis

Mass spectrometry is a primary technique to confirm the successful synthesis of your PROTAC by verifying its molecular weight.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve a small amount of the crude or purified PROTAC in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

    • Gradient: A linear gradient from low to high organic phase concentration.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for PROTACs.

    • Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of your PROTAC. Other adducts such as [M+Na]⁺ may also be observed.

Data Interpretation:

Parameter Expected Result for Successful Synthesis
Expected [M+H]⁺ Ion A prominent peak at the calculated mass-to-charge (m/z) ratio of the protonated PROTAC.
Purity (by UV chromatogram) A major peak corresponding to the PROTAC, with minimal impurity peaks.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is crucial for confirming the chemical structure of your synthesized PROTAC.

Methodology: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum.

    • ¹³C NMR: Acquire a standard carbon NMR spectrum.

  • Data Analysis:

    • Chemical Shift (ppm): Compare the observed chemical shifts with the expected values for the protons and carbons in your PROTAC structure.

    • Integration (¹H NMR): The integral of each peak should correspond to the number of protons it represents.

    • Splitting Patterns (¹H NMR): The multiplicity of peaks (singlet, doublet, triplet, etc.) should be consistent with the neighboring protons in the structure.

Data Interpretation:

Parameter Indication of Successful Synthesis
¹H NMR - Presence of characteristic peaks for both the POI ligand and the (S,R,S)-AHPC-PEG2-NH2 linker.- Correct integration values for the different proton environments.- Expected splitting patterns confirming the connectivity of the molecule.
¹³C NMR - The number of signals should correspond to the number of unique carbon atoms in the PROTAC structure.- Chemical shifts should be in the expected regions for the different carbon types (e.g., aromatic, aliphatic, carbonyl).
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

HPLC is essential for both purifying the final PROTAC and determining its purity.

Methodology: Reverse-Phase HPLC (RP-HPLC)

  • Column: A C18 stationary phase is standard.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A programmed gradient from a lower to a higher concentration of the organic solvent.

  • Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).

Data Presentation:

Parameter Value
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
Retention Time Varies depending on the specific PROTAC
Purity >95% (as determined by peak area integration)

Visual Workflows

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Confirmation POI_Ligand POI Ligand (with -COOH) Coupling Amide Coupling (e.g., HATU, DIPEA in DMF) POI_Ligand->Coupling Linker (S,R,S)-AHPC-PEG2-NH2 Linker->Coupling Crude_PROTAC Crude PROTAC Coupling->Crude_PROTAC HPLC Reverse-Phase HPLC Crude_PROTAC->HPLC Pure_PROTAC Purified PROTAC HPLC->Pure_PROTAC LCMS LC-MS Analysis Pure_PROTAC->LCMS NMR NMR Analysis (¹H, ¹³C) Pure_PROTAC->NMR Purity Purity Assessment (by HPLC) Pure_PROTAC->Purity Confirmed_Product Confirmed PROTAC (>95% Purity) LCMS->Confirmed_Product NMR->Confirmed_Product Purity->Confirmed_Product

Caption: Workflow for the synthesis, purification, and confirmation of a PROTAC.

Troubleshooting_Logic Start Low PROTAC Yield Check_Reaction Reaction Complete by LC-MS? Start->Check_Reaction Check_Starting_Materials Check Starting Material Integrity (NMR, LC-MS) Check_Reaction->Check_Starting_Materials No Review_Purification Review Purification Strategy (Use RP-HPLC) Check_Reaction->Review_Purification Yes Optimize_Coupling Optimize Coupling Reaction (Reagents, Base, Solvent) Check_Starting_Materials->Optimize_Coupling Check_Side_Reactions Investigate Side Reactions Optimize_Coupling->Check_Side_Reactions Yield_Optimized Yield Optimized Check_Side_Reactions->Yield_Optimized Review_Purification->Yield_Optimized

Caption: A step-by-step workflow for troubleshooting low PROTAC yield.

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC-PEG2-NH2 and Other VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S,R,S)-AHPC-PEG2-NH2 with other prominent von Hippel-Lindau (VHL) E3 ligase ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). The selection of a high-affinity VHL ligand is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex and subsequent degradation of the target protein. This document offers an objective analysis of binding affinities, detailed experimental protocols for validation, and visual representations of the underlying biological and experimental processes.

Introduction to VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized E3 ligase in PROTAC design due to its well-defined interaction with its endogenous substrate, Hypoxia-Inducible Factor 1α (HIF-1α), and its ubiquitous expression across many cell types. The formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex is the initiating step for the ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Comparison of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand. A higher affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and, consequently, more potent degradation of the target protein. The following table summarizes the binding affinities of (S,R,S)-AHPC, the core of (S,R,S)-AHPC-PEG2-NH2, and other commonly used VHL ligands.

LigandStructureBinding Affinity (Kd)Assay Method(s)Reference
(S,R,S)-AHPC (VH032-NH2) (Structure not available in search results)Not directly reported; efficacy demonstrated in PROTACs such as GMB-475 which induces degradation of BCR-ABL1 with an IC50 of 1.11 μM.Cellular Degradation Assays[1]
VH032 (Structure not available in search results)185 nMIsothermal Titration Calorimetry (ITC)[2][3]
VH298 (Structure not available in search results)80 - 90 nMIsothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP)
VHL-IN-1 (Structure not available in search results)37 nMNot Specified

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in VHL-mediated protein degradation and the experimental procedures used to evaluate VHL ligands, the following diagrams have been generated using Graphviz.

PROTAC_Signaling_Pathway PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Target Ligand) VHL VHL E3 Ligase Complex PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary VHL->Ternary Target->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_0 In Vitro Binding Assays cluster_1 Cellular Activity Assays ITC Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS) SPR Surface Plasmon Resonance (SPR) (Measures kon, koff, Kd) FP Fluorescence Polarization (FP) (Measures IC50, Ki) WesternBlot Western Blot (Measures Protein Levels, DC50, Dmax) CoIP Co-Immunoprecipitation (Confirms Ternary Complex) Ligand VHL Ligand ((S,R,S)-AHPC-PEG2-NH2 or other) Ligand->ITC Ligand->SPR Ligand->FP PROTAC_synthesis PROTAC Synthesis Ligand->PROTAC_synthesis Cell_Treatment Cell Treatment PROTAC_synthesis->Cell_Treatment Cell_Treatment->WesternBlot Cell_Treatment->CoIP

Caption: Experimental workflow for VHL ligand comparison.

Experimental Protocols

Accurate and reproducible experimental data are paramount for the objective comparison of VHL ligands. The following sections provide detailed methodologies for key assays used to characterize VHL ligand binding and PROTAC-mediated protein degradation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Purified VHL protein complex (VBC: VHL, Elongin B, Elongin C)

  • (S,R,S)-AHPC-PEG2-NH2 or other VHL ligand

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)

Protocol:

  • Sample Preparation:

    • Dialyze the VBC protein and dissolve the VHL ligand in the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions using a spectrophotometer or other appropriate method.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the VBC protein solution (typically 20-50 µM) into the sample cell of the ITC instrument.

    • Load the VHL ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL).

  • Data Analysis:

    • Integrate the raw ITC data (heat flow versus time) to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, stoichiometry (n), and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip. It provides kinetic information, including the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

Materials:

  • Purified VHL protein complex (VBC)

  • (S,R,S)-AHPC-PEG2-NH2 or other VHL ligand

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of NHS and EDC.

    • Inject the VBC protein solution over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the VHL ligand (analyte) in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized VBC surface and a reference flow cell (without immobilized protein).

    • Monitor the binding response in real-time.

    • After each injection, allow for a dissociation phase where running buffer flows over the chip.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine kon, koff, and Kd.

Fluorescence Polarization (FP) Competition Assay for Binding Affinity

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer molecule upon binding to a larger protein. In a competition assay, an unlabeled ligand competes with the fluorescent tracer for binding to the protein, causing a decrease in the FP signal.

Materials:

  • Purified VHL protein complex (VBC)

  • Fluorescently labeled VHL ligand (tracer), e.g., a fluorescently tagged HIF-1α peptide.

  • (S,R,S)-AHPC-PEG2-NH2 or other unlabeled VHL ligand

  • FP assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Microplate reader with FP capabilities

Protocol:

  • Assay Setup:

    • Prepare a solution of the VBC protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to achieve a stable and significant FP signal.

    • Prepare a serial dilution of the unlabeled VHL ligand (competitor).

  • Competition Binding:

    • In a microplate, add the VBC protein-tracer solution to each well.

    • Add the serially diluted competitor ligand to the wells. Include control wells with no competitor (maximum polarization) and wells with only the tracer (minimum polarization).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the FP signal as a function of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent tracer.

Western Blot Analysis for PROTAC-Mediated Protein Degradation

Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate. It is the gold standard for assessing the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2 or other VHL ligand

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

References

Validating PROTAC Activity: A Comparative Guide to (S,R,S)-AHPC-PEG2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules hinges on the optimal selection of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This guide provides a comprehensive comparison of PROTACs synthesized using the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, (S,R,S)-AHPC, conjugated to a two-unit polyethylene glycol (PEG) linker with a terminal amine ((S,R,S)-AHPC-PEG2-NH2). We will explore its performance in the context of PROTAC validation and compare it with alternative linkers and E3 ligase ligands, supported by experimental data and detailed methodologies.

The Role of (S,R,S)-AHPC-PEG2-NH2 in PROTACs

(S,R,S)-AHPC is a potent and widely used ligand for the VHL E3 ligase.[1] When coupled with a PEG2 linker and a terminal amine, it becomes a versatile building block for PROTAC synthesis. The PEG linker enhances aqueous solubility, a crucial physicochemical property for drug development.[2] The terminal amine provides a convenient attachment point for a POI ligand through amide bond formation. The overall structure of the resulting PROTAC is designed to facilitate the formation of a stable ternary complex between the POI and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Performance Comparison: The Critical Role of the Linker

The linker is a critical determinant of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax).[3] While direct head-to-head comparative studies for PROTACs synthesized with (S,R,S)-AHPC-PEG2-NH2 against a wide array of other linkers are not extensively published, we can infer performance characteristics from studies on similar VHL-based PROTACs where linker length and composition are varied.

The following table summarizes representative data for VHL-recruiting PROTACs targeting Class I Histone Deacetylases (HDACs), illustrating the impact of linker modifications on degradation potency.

CompoundLinker CompositionTargetDC50 (µM)Dmax (%)Cell Line
Jps016 (tfa) PEG-basedHDAC10.5577HCT116
HDAC30.5366
PROTAC 4 Not specifiedHDAC10.55~100 (at 10 µM)HCT116
HDAC2Low µM~100 (at 10 µM)
HDAC30.53>50 (at 1 µM)

This data is based on a comparative guide for VHL-based PROTACs and is intended to be representative.[4]

Key Observations:

  • Linker Length and Composition Matter: Studies have shown that both the length and the atomic composition of the linker can significantly impact a PROTAC's ability to induce protein degradation.[5] For some targets, a shorter linker may be optimal, while for others, a longer, more flexible linker is required to enable productive ternary complex formation.[3]

  • Hook Effect: The "hook effect" is a phenomenon often observed with PROTACs where at high concentrations, the degradation efficiency decreases. This is attributed to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase).[4] The linker design can influence the concentration at which the hook effect is observed.

Alternative E3 Ligase Ligands

While VHL is a commonly used E3 ligase in PROTAC design, others like Cereblon (CRBN) are also widely employed. The choice of E3 ligase can significantly affect a PROTAC's degradation profile and potential for off-target effects.

Target ProteinE3 Ligase RecruitedRepresentative PROTACDC50DmaxCell Line
BRD4CRBNdBET1< 100 nM>90%Various
BRD4VHLMZ1~10-fold less potent than dBET1>90%Various

This table provides a general comparison based on available literature and is not a direct head-to-head study under identical conditions.

Mandatory Visualizations

To better understand the processes involved in PROTAC activity and validation, the following diagrams are provided.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-PEG2-Target Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Activity Validation Synthesis Synthesize PROTAC using (S,R,S)-AHPC-PEG2-NH2 and POI Ligand Binding_Assay Binding Assays (FP, SPR) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Cellular_Activity Cellular Activity Assays (e.g., Viability) Degradation_Assay->Cellular_Activity

Caption: Experimental workflow for PROTAC validation.

Experimental Protocols

Accurate validation of PROTAC activity is essential. The following are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol allows for the quantification of target protein degradation in cells treated with a PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay confirms the PROTAC's ability to induce a ternary complex between the POI and the E3 ligase.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)

  • PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2

  • TR-FRET donor-labeled antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.

  • Assay Plate Setup:

    • In a microplate, add the tagged POI, tagged E3 ligase complex, and the PROTAC dilutions.

    • Add the TR-FRET donor and acceptor antibodies.

  • Incubation:

    • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal using a microplate reader. An increase in the signal indicates the formation of the ternary complex.

Fluorescence Polarization (FP) for Binding Affinity

This assay measures the binding affinity of the PROTAC to its target protein and the E3 ligase individually.

Materials:

  • Purified POI

  • Purified E3 ligase

  • Fluorescently labeled tracer that binds to the POI or E3 ligase

  • PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2

  • Assay buffer

  • Microplate reader capable of fluorescence polarization measurements

Protocol:

  • Assay Setup:

    • In a microplate, add a fixed concentration of the target protein (POI or E3 ligase) and the corresponding fluorescent tracer.

    • Add increasing concentrations of the PROTAC.

  • Incubation:

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization. A change in polarization indicates the displacement of the tracer by the PROTAC, from which the binding affinity (e.g., Ki or IC50) can be calculated.

Conclusion

(S,R,S)-AHPC-PEG2-NH2 is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its favorable physicochemical properties and convenient handle for conjugation make it a popular choice in PROTAC design. The ultimate success of a PROTAC, however, is a complex interplay of its three components. As demonstrated, the linker length and composition are critical parameters that must be empirically optimized for each specific POI and E3 ligase pair. The experimental protocols provided herein offer a robust framework for the systematic validation of PROTAC activity, enabling researchers to make informed decisions in the design and development of novel protein degraders.

References

A Comparative Guide to VHL- and CRBN-Recruiting PROTACs for BRD4 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides an objective comparison of PROTACs utilizing the (S,R,S)-AHPC scaffold for von Hippel-Lindau (VHL) E3 ligase recruitment with prominent alternatives, focusing on the degradation of the key epigenetic reader protein, BRD4. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.

Case Study: MZ1 - A VHL-Recruiting BRD4 Degrader

While specific case studies for PROTACs using the exact (S,R,S)-AHPC-PEG2-NH2 linker are not extensively documented in publicly available literature, the well-characterized BRD4 degrader, MZ1 , serves as an excellent case study. MZ1 utilizes the (S,R,S)-AHPC-based ligand to recruit the VHL E3 ligase and incorporates a polyethylene glycol (PEG) linker, making it a relevant example for this guide.

Performance Comparison with Alternative BRD4 Degraders

To provide a comprehensive comparison, this guide includes data on two highly cited CRBN-recruiting BRD4 degraders, ARV-825 and dBET1 . These PROTACs utilize a different E3 ligase for their mechanism of action and employ distinct linker strategies, offering valuable insights into the design and efficacy of different PROTAC architectures targeting the same protein family.

Quantitative Data Summary

The following tables summarize the performance of MZ1, ARV-825, and dBET1 in terms of their degradation efficiency (DC50 and Dmax) and binding affinities (Kd).

Table 1: Degradation Efficiency (DC50 and Dmax) of BRD4 PROTACs in Various Cell Lines

PROTACE3 LigaseCell LineTarget ProteinDC50 (nM)Dmax (%)Reference(s)
MZ1 VHLHeLaBRD4~9.8>95[1]
H661BRD48>90[2]
H838BRD423>90[2]
22Rv1BRD4->95[1]
ARV-825 CRBNCA46BRD4<1Not Reported[3]
22RV1BRD40.57Not Reported[4]
NAMALWABRD41Not Reported[4]
MV4-11BRD4->95[4]
dBET1 CRBNMV4-11BRD4->85[5]
Breast Cancer CellsBETs430 (EC50)Not Reported[6]

Table 2: Binding Affinities (Kd) of PROTAC Components

PROTACComponentTargetKd (nM)Reference(s)
MZ1 JQ1 (warhead)BRD4 (BD1/BD2)382/120[7]
VH032 (E3 ligand)VHL-[7]
ARV-825 OTX015 derivative (warhead)BRD4 (BD1/BD2)90/28[3]
Pomalidomide (E3 ligand)Cereblon-[3]
dBET1 JQ1 (warhead)BRD4-[6]
Thalidomide derivative (E3 ligand)Cereblon-[6]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the BRD4 signaling pathway and a general experimental workflow.

Caption: BRD4 signaling pathway and the mechanism of action of BRD4-targeting PROTACs.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, MV4-11) start->cell_culture protac_treatment PROTAC Treatment (Dose-response and time-course) cell_culture->protac_treatment protein_extraction Protein Extraction protac_treatment->protein_extraction cell_viability Cell Viability Assay (MTT or CCK-8) protac_treatment->cell_viability western_blot Western Blot Analysis (BRD4, c-MYC, loading control) protein_extraction->western_blot data_analysis Data Analysis (Quantification of protein levels) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end End dc50_dmax->end ic50 Determine IC50 cell_viability->ic50 ic50->end

Caption: A general experimental workflow for the characterization of PROTACs.

Experimental Protocols

Western Blotting for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein in response to PROTAC treatment.

Materials:

  • Cell line of interest (e.g., HeLa, 22Rv1, MV4-11)

  • PROTACs (MZ1, ARV-825, dBET1) and vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or -actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTACs or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[8][9]

Cell Viability Assay (MTT or CCK-8)

Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTACs and vehicle control

  • 96-well plates

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTACs or vehicle control for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

References

Navigating the PROTAC Landscape: A Comparative Guide to Linker and E3 Ligase Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The choice of E3 ligase ligand and the nature of the linker connecting it to the target protein warhead can profoundly impact a PROTAC's degradation efficiency, selectivity, and overall pharmacological profile. This guide provides a comparative analysis of PROTACs synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, with a focus on the influence of the linker and a comparison with the Cereblon (CRBN) E3 ligase.

The Central Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but a key determinant of a PROTAC's biological activity. Its length, composition, and rigidity influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.

Impact of Linker Composition: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) linkers are commonly employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability. In contrast, alkyl linkers offer a more hydrophobic character.

A study on dual-targeting PROTACs for PI3K and mTOR provides a basis for comparing these linker types. The PROTACs utilized a derivative of the inhibitor PKI587 as the warhead and the (S,R,S)-AHPC-based VHL ligand VH032.

PROTACLinker CompositionTarget(s)DC50 (nM)Dmax (%)Cell Line
GP262 C8 AlkylPI3Kα / mTOR227.4 / 45.471.3 / 74.9MDA-MB-231
PROTAC with PEG linker PEGPI3Kα / mTORLess potentLowerMDA-MB-231

Note: While the study highlighted the superiority of flexible linkers like PEG and alkyl chains, specific DC50 and Dmax values for the PEGylated counterpart to GP262 were not provided, indicating its lower potency in the initial screening.

The data suggests that for the PI3K/mTOR target, a C8 alkyl linker was more effective in inducing degradation than the PEG-based linkers tested in the initial screening. This highlights that the optimal linker composition is target-dependent and requires empirical validation.

Influence of Linker Length

The length of the linker is a critical parameter that dictates the spatial orientation of the target protein and the E3 ligase. A study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs using the JQ1 warhead and a VHL ligand provides insights into the effect of linker length.

| PROTAC | Linker | DC50 (nM) | Dmax (%) | Cell Line | | :--- | :--- | :--- | :--- | :--- | :--- | | BRD4 Degrader with PEG3 linker | AHPC-PEG3 | Potent | >90% | Various | | BRD4 Degrader with PEG4 linker | AHPC-PEG4 | Potent | >90% | Various |

Note: Specific DC50 values for these compounds are often reported in the low nanomolar range in various cancer cell lines. The general observation from multiple studies is that a certain optimal linker length is required for efficient degradation, with both shorter and longer linkers leading to a decrease in potency.

Comparison of E3 Ligase Ligands: VHL vs. CRBN

The choice of E3 ligase can significantly impact a PROTAC's degradation profile, including its efficiency and selectivity. A comparative study of PROTACs targeting the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia, using the warhead dasatinib, provides a clear illustration of this.

PROTACE3 Ligase LigandLinkerTargetDegradationCell Line
DAS-VHL (S,R,S)-AHPCPEG-basedc-ABL>65% at 1µMK562
BCR-ABLNo degradationK562
DAS-CRBN PomalidomidePEG-basedc-ABL>90% at 2.5µMK562
BCR-ABL>80% at 2.5µMK562

This study revealed that for the degradation of BCR-ABL, the CRBN-recruiting PROTAC was highly effective, whereas the VHL-based counterpart failed to induce degradation of this specific target, despite showing activity against c-ABL.[1] This underscores the importance of screening different E3 ligases for each target protein.

Experimental Protocols

Accurate biological evaluation is paramount in PROTAC development. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of the PROTAC on cell proliferation and determine the IC50 value.

Materials:

  • Cells and cell culture medium

  • PROTAC compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® luminescent cell viability assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate, and measure the luminescence.

  • Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing the PROTAC Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 POI->POI_PROTAC_E3 Binds PROTAC PROTAC E3 E3 Ligase E3->POI_PROTAC_E3 Binds Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->POI_PROTAC_E3 Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Synthesis and Characterization cell_culture Cell Culture and Treatment (Dose-response) start->cell_culture western_blot Western Blot Analysis (Protein Degradation) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT, CTG) cell_culture->viability_assay data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax ic50 Determine IC50 data_analysis->ic50 conclusion Comparative Evaluation and Lead Optimization dc50_dmax->conclusion ic50->conclusion

Caption: A typical experimental workflow for the biological evaluation of PROTACs.

References

A Comparative Guide to the Efficacy of PROTACs with Different E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a Proteolysis Targeting Chimera's (PROTAC's) success. This guide provides an objective comparison of the efficacy of PROTACs employing different E3 ligase ligands, with a focus on the most widely used—Von Hippel-Lindau (VHL) and Cereblon (CRBN)—and extending to emerging ligases such as MDM2, IAPs, KEAP1, and RNF114. This document synthesizes experimental data to inform the rational design and selection of PROTACs for therapeutic and research applications.

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is dictated by a multitude of factors, including the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), the efficiency of ubiquitination, and the subsequent degradation of the target protein. The choice of E3 ligase can profoundly influence these parameters. Below are tables summarizing quantitative data for PROTACs targeting various proteins, categorized by the recruited E3 ligase. It is important to note that direct head-to-head comparisons with identical target binders and linkers are not always available, and experimental conditions can vary between studies.

Table 1: Comparison of VHL and CRBN-based PROTACs for BRD4 Degradation
PROTAC NameE3 Ligase RecruitedTarget ProteinDC50DmaxCell Line
MZ1VHLBRD4Low nM range>90%Not specified
dBET1CRBNBRD4< 1 nM>90%Burkitt's lymphoma (BL) cells
ARV-771VHLBET Bromodomains---
PROTAC 4CRBNBRD4pM rangeNot specifiedMV-4-11, MOLM-13, RS4;11

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[1]

Table 2: Comparison of VHL and CRBN-based PROTACs for FLT3 Degradation
PROTACE3 Ligase RecruitedFLT3 BinderDC50 (nM)Dmax (%)Cell Line
FLT3-Degrader-1VHLQuizartinibPotent>90MV4-11
FLT3-Degrader-2CRBNQuizartinibSignificant>90MOLM-14
FLT3-Degrader-3VHLGilteritinibPotentSignificantMV4-11

Note: "Potent" and "Significant" are used where specific numerical values were not provided in the source. This table is for qualitative comparison.[2]

Table 3: Performance of PROTACs with MDM2, IAP, KEAP1, and RNF114 Ligands
PROTAC NameE3 Ligase RecruitedTarget ProteinDC50DmaxCell Line
A1874MDM2BRD432 nM98%22Rv1
BCPyrIAPBTK800 nM--
SNIPER-19IAPCDK4/6->77% at 0.1 µMMM.1S
MS83KEAP1BRD4/3< 500 nM-MDA-MB-468
ML 2-14RNF114BRD4 (long isoform)36 nM-231MFP
ML 2-14RNF114BRD4 (short isoform)14 nM-231MFP

Signaling Pathways and Experimental Workflows

To understand and compare the efficacy of PROTACs with different E3 ligase ligands, it is crucial to visualize the underlying biological pathways and the experimental workflows used to generate comparative data.

PROTAC Mechanism of Action

The fundamental mechanism of action for all PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->Degraded_POI

General mechanism of PROTAC-mediated protein degradation.
Downstream Signaling Consequences of VHL vs. CRBN Recruitment

While both VHL and CRBN-based PROTACs utilize the UPS, their engagement can have different downstream cellular consequences beyond the degradation of the primary target. These differences can arise from the distinct sets of natural substrates and interacting partners of each E3 ligase. For instance, CRBN is known to regulate the degradation of transcription factors like Ikaros and Aiolos, and its modulation can have immunomodulatory effects. VHL is a key regulator of the hypoxia-inducible factor (HIF-1α) pathway. While PROTACs are designed for specific target degradation, the high concentrations sometimes used in research and potential off-target effects could perturb these endogenous pathways.

Downstream_Signaling cluster_vhl VHL-based PROTAC cluster_crbn CRBN-based PROTAC VHL_PROTAC VHL-PROTAC-Target Ternary Complex Target_Deg_VHL Target Degradation VHL_PROTAC->Target_Deg_VHL HIF_Pathway Potential modulation of HIF-1α Pathway VHL_PROTAC->HIF_Pathway CRBN_PROTAC CRBN-PROTAC-Target Ternary Complex Target_Deg_CRBN Target Degradation CRBN_PROTAC->Target_Deg_CRBN IMiD_Pathway Potential Immunomodulatory Effects (e.g., IKZF1/3 degradation) CRBN_PROTAC->IMiD_Pathway

Potential differential downstream effects of VHL vs. CRBN recruitment.
Experimental Workflow for Comparative Efficacy Analysis

A systematic workflow is essential for the head-to-head comparison of PROTACs with different E3 ligase ligands. This workflow should encompass initial design and synthesis, followed by a series of in vitro and cellular assays to quantitatively assess their efficacy.

Experimental_Workflow Start PROTAC Design & Synthesis (Same Target Binder, Different E3 Ligands) Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, ITC, FRET) Start->Ternary_Complex_Assay Cell_Permeability Cellular Permeability Assay Start->Cell_Permeability Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay Cell_Permeability->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax, Kinetics) Degradation_Assay->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion

Workflow for comparing PROTACs with different E3 ligases.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are the cornerstone of comparative analysis. The following are generalized protocols for key assays used in the evaluation of PROTAC efficacy.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein, E3 ligase complex, and PROTAC

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the target protein or E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD) between the PROTAC and the first protein partner.

    • Inject a series of concentrations of the second protein partner over the immobilized first protein partner to confirm no direct interaction in the absence of the PROTAC.

  • Ternary Complex Analysis:

    • To measure the affinity of the second protein partner to the pre-formed binary complex, inject a constant concentration of the PROTAC mixed with a series of concentrations of the second protein partner over the immobilized first protein partner.

    • Alternatively, pre-saturate the immobilized protein with the PROTAC and then inject a series of concentrations of the second protein partner.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD). Cooperativity can be calculated by comparing the binding affinities in the binary and ternary states.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.

Materials:

  • Purified E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase complex

  • Purified target protein

  • Ubiquitin and ATP

  • PROTAC of interest

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the target protein and ubiquitin

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein.

    • A parallel blot can be probed with an anti-ubiquitin antibody to confirm ubiquitination.

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in cells upon PROTAC treatment.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The selection of an E3 ligase ligand is a pivotal decision in the design of efficacious PROTACs. While VHL and CRBN remain the workhorses of the field, each presenting a unique profile of degradation kinetics, substrate scope, and tissue expression, the expanding toolbox of ligands for other E3 ligases like MDM2, IAPs, KEAP1, and RNF114 offers exciting new possibilities. This guide provides a framework for the comparative evaluation of these different PROTAC modalities, emphasizing the importance of systematic experimental workflows and comprehensive data analysis. Ultimately, the optimal choice of E3 ligase will be target and context-dependent, requiring careful consideration of the desired therapeutic window and potential off-target effects.

References

In Vivo Validation of (S,R,S)-AHPC-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of PROTACs utilizing the (S,R,S)-AHPC scaffold for VHL E3 ligase recruitment. We present supporting experimental data, detailed methodologies for key experiments, and a comparative look at alternative strategies.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. A key component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase. The (S,R,S)-AHPC scaffold has proven to be a highly effective ligand for the von Hippel-Lindau (VHL) E3 ligase, leading to the development of numerous potent degraders. This guide focuses on the in vivo validation of PROTACs built upon this framework, with a particular emphasis on those incorporating a PEG2 linker, and compares their performance with relevant alternatives.

Mechanism of Action: The PROTAC-Induced Degradation Pathway

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. In the case of (S,R,S)-AHPC-based PROTACs, the (S,R,S)-AHPC moiety serves as the VHL ligand. The process of PROTAC-mediated protein degradation can be summarized in the following steps:

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Binds to VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin (Ub) Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Ternary_Complex->Ub Ubiquitination

Caption: General mechanism of PROTAC-induced protein degradation.

Comparative In Vivo Performance of (S,R,S)-AHPC-Based PROTACs

While direct in vivo comparative studies of PROTACs differing only by the linker are limited in publicly available literature, we can analyze the performance of well-characterized (S,R,S)-AHPC-based PROTACs and compare them to alternatives, such as those recruiting the Cereblon (CRBN) E3 ligase.

Here, we compare the in vivo efficacy of two prominent BET degraders: ARV-771 , a VHL-based PROTAC, and BETd-260 , a CRBN-based PROTAC.

Parameter ARV-771 ((S,R,S)-AHPC-based VHL Ligand) BETd-260 (CRBN Ligand)
Target Protein Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4)Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Animal Model Castration-Resistant Prostate Cancer (CRPC) xenografts (22Rv1) in male nude miceHepatocellular Carcinoma (HCC) xenografts (HepG2, BEL-7402) in Balb/c mice
Dosing Regimen 10 mg/kg, subcutaneous (s.c.), daily[1]5 mg/kg, intravenous (i.v.), 3 times per week[2]
Tumor Growth Inhibition Significant tumor regression observed.[1]Significant inhibition of tumor growth.[2]
Target Degradation in Vivo Down-regulation of BRD4 in tumor xenografts.[1]Significant suppression of BRD2, BRD3, and BRD4 expression in tumor tissue.[2]
Observed Toxicity No overt signs of toxicity reported at the efficacious dose.[1]No significant body-weight loss or other signs of toxicity reported.[3]

Experimental Protocols

Below are generalized protocols for key in vivo experiments based on published studies.

Xenograft Tumor Model and Efficacy Study

This protocol outlines a typical workflow for evaluating the in vivo efficacy of a PROTAC in a mouse xenograft model.[4][5]

Xenograft_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis A Cell Culture (e.g., 22Rv1, HepG2) B Cell Implantation (Subcutaneous injection into mice) A->B C Tumor Growth (to palpable size, e.g., 100-200 mm³) B->C D Randomization of Mice (Control and Treatment Groups) C->D E PROTAC Administration (e.g., s.c. or i.v. daily) D->E F Monitor Tumor Volume & Body Weight (2-3 times per week) E->F G Tumor Tissue Collection F->G H Western Blot Analysis (for target protein degradation) G->H I Immunohistochemistry (IHC) (for protein expression in tissue) G->I J Toxicity Assessment (Organ histology) G->J

Caption: A typical workflow for a preclinical xenograft study.

1. Cell Culture and Implantation:

  • Cancer cell lines (e.g., 22Rv1 for prostate cancer, HepG2 for liver cancer) are cultured under standard conditions.

  • A suspension of cells (typically 1-5 million cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[4]

2. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into control (vehicle) and treatment groups.

  • The PROTAC is formulated in a suitable vehicle and administered according to the planned dosing schedule (e.g., daily subcutaneous injection).[1]

3. Monitoring and Data Collection:

  • Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²)/2.[4]

  • Animal body weight is monitored as a general indicator of toxicity.[4]

4. Endpoint Analysis:

  • At the end of the study, tumors are excised, weighed, and processed for further analysis.

  • A portion of the tumor is lysed to extract proteins for Western blot analysis to quantify the degradation of the target protein.

  • Another portion is fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to visualize protein expression within the tumor tissue.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen of a PROTAC.

1. Pharmacokinetic Analysis:

  • Following a single dose of the PROTAC, blood samples are collected at various time points.

  • The concentration of the PROTAC in the plasma is determined using LC-MS/MS.

  • Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2) are calculated.

2. Pharmacodynamic Analysis:

  • In parallel with the PK study, tissues of interest (e.g., tumor, liver) are collected at different time points after PROTAC administration.

  • The level of the target protein in these tissues is quantified by Western blot or IHC to determine the extent and duration of protein degradation.[1]

  • This allows for the correlation of drug exposure with the desired pharmacological effect.

Signaling Pathway Perturbation by BET Degraders

PROTACs targeting BET proteins, such as ARV-771 and BETd-260, exert their anti-cancer effects by degrading BRD4, a key transcriptional coactivator. This leads to the downregulation of oncogenes like c-MYC, which are critical for the proliferation and survival of many cancer cells.

BET_Signaling BET_PROTAC BET PROTAC (e.g., ARV-771) BRD4 BRD4 BET_PROTAC->BRD4 Binds VHL VHL E3 Ligase BET_PROTAC->VHL Recruits Proteasome Proteasome BRD4->Proteasome Degradation cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription BRD4->cMYC_Gene Transcription Blocked Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation Cell_Proliferation Tumor Cell Proliferation cMYC_Protein->Cell_Proliferation Drives

Caption: Simplified signaling pathway affected by BET PROTACs.

Conclusion

PROTACs based on the (S,R,S)-AHPC scaffold for VHL recruitment have demonstrated significant in vivo efficacy in various preclinical cancer models. The data for molecules like ARV-771 highlight the potential of this class of degraders to induce robust and sustained tumor regression. While direct comparative data for PROTACs with identical warheads and varying linkers remains scarce in the public domain, the successful clinical development of VHL-based PROTACs underscores the viability of this approach. The choice between VHL and other E3 ligases like CRBN for a particular target will depend on a multitude of factors, including the specific target protein, the cellular context, and the desired pharmacokinetic properties of the final PROTAC molecule. The experimental workflows and data presented in this guide provide a foundational framework for researchers to design and interpret their own in vivo studies of novel PROTAC degraders.

References

Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to illuminate the profound influence of this structural element on degradation efficacy.

The linker in a PROTAC is not a mere spacer; it plays a pivotal role in dictating the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The length and flexibility of the PEG linker directly influence the stability of this complex, which in turn correlates with the efficiency of target protein ubiquitination and subsequent degradation.[2] Key metrics for evaluating PROTAC performance, namely the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are exquisitely sensitive to linker length.[3]

Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that an optimal PEG linker length exists for achieving maximal degradation of a target protein, and this optimal length can vary depending on the specific target and the E3 ligase being recruited.[2] Both excessively short and long linkers can lead to a significant decrease in degradation potency.[3]

Below are tabulated data from studies on PROTACs targeting three different proteins, illustrating the impact of PEG linker length on their degradation efficiency.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [2]

Linker Length (atoms)DC50 (nM)Dmax (%)
12>1000<20
16100>80
20500~60

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [2]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation-
21396
2929276

Table 3: Comparative Efficacy of Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs [2]

Linker Length (PEG units)DC50 (nM)Dmax (%)
2>1000<10
450>90
8250~75

The data clearly indicates a "Goldilocks" effect, where a specific linker length provides the optimal geometry for ternary complex formation and subsequent degradation. For ERα, a 16-atom linker was most effective, while for TBK1, a longer 21-atom linker yielded the highest potency.[2] Similarly, for CDK9, a 4-unit PEG linker was found to be optimal.[2] These findings underscore the necessity of empirical linker length optimization for each PROTAC development program.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

PROTAC Signaling Pathway

Experimental_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture (e.g., MCF7, THP-1) Treatment 2. PROTAC Treatment (Varying concentrations and timepoints) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE (Protein separation by size) Protein_Quantification->SDS_PAGE Transfer 6. Western Blot Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (Prevent non-specific binding) Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (Target protein & loading control) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Data Analysis (Densitometry to determine DC50/Dmax) Detection->Analysis

Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with varying PEG linker lengths.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[4]

Materials:

  • Cell culture reagents and appropriate cell line expressing the target protein.

  • PROTAC compounds of interest.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTACs with different linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[4]

    • Wash the membrane with TBST.[4]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane with TBST.[4]

  • Detection and Analysis: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Cell Viability Assay (e.g., CCK-8 or CTG)

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.[1]

Materials:

  • Cell line of interest.

  • PROTAC compounds.

  • 96-well plates.

  • Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with various concentrations of the PROTACs.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the CCK-8 or CTG reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the absorbance (for CCK-8) or luminescence (for CTG) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Conclusion

The length of the PEG linker is a critical determinant of PROTAC efficacy. The presented data for ERα, TBK1, and CDK9-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[2] Researchers and drug developers should consider a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules.

References

Comparative Guide to VHL Engagement of (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-PEG2-NH2 linker and its derivatives for von Hippel-Lindau (VHL) E3 ligase engagement. The engagement of a PROTAC with an E3 ligase is the critical first step in initiating the ubiquitination and subsequent degradation of a target protein.[1][2] This document offers an objective analysis of binding affinities, detailed experimental protocols to validate engagement, and visual representations of the underlying biological processes to aid researchers in the rational design and validation of VHL-recruiting PROTACs.

Mechanism of Action of VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] PROTACs based on the (S,R,S)-AHPC core function by bringing the POI into close proximity with the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, and Cullin 2).[1][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex POI : PROTAC : VHL Ternary Complex PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI E1/E2 Enzymes + Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparative Analysis of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand.[6] The (S,R,S)-AHPC core, also known as VH032, is a well-characterized VHL ligand.[6] A comparison of its binding affinity with other common VHL ligands provides context for its selection in PROTAC design.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
(S,R,S)-AHPC (VH032) 185 nMNot ReportedIsothermal Titration Calorimetry (ITC)[6]
VH29880 - 90 nMNot ReportedITC, Fluorescence Polarization[6]
VHL-IN-137 nMNot ReportedNot Specified[6]
VL285Not Reported0.34 µMNot Specified[6]

Note: While a direct Kd for the full (S,R,S)-AHPC-PEG2-NH2 conjugate is not always reported, the demonstrated efficacy of PROTACs built with this component serves as strong evidence of its robust VHL engagement.[6] The core (S,R,S)-AHPC structure's high affinity is foundational to its function.[6]

Experimental Confirmation of VHL Engagement

Validating the interaction between a PROTAC and VHL, and the subsequent degradation of the target protein, requires a multi-faceted approach. A typical workflow involves progressing from initial biochemical binding assays to more complex cellular assays.

Experimental_Workflow cluster_biochemical Biochemical / Biophysical Assays cluster_invitro In Vitro Assays cluster_cellular Cellular Assays FP Fluorescence Polarization (FP) Ubiquitination In Vitro Ubiquitination Assay FP->Ubiquitination Confirms Binary Binding Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Ubiquitination SPR Surface Plasmon Resonance (SPR) SPR->Ubiquitination CoIP Co-Immunoprecipitation (Co-IP) Ubiquitination->CoIP Confirms Ternary Complex Activity NanoBRET NanoBRET/HiBiT Degradation Assay CoIP->NanoBRET Confirms In-Cell Complex Formation WesternBlot Western Blot (Degradation) NanoBRET->WesternBlot Quantifies Degradation

Caption: Workflow for validating PROTAC activity.

Experimental Protocols

Accurate and reproducible methods are essential for confirming the interaction between a PROTAC and the VHL protein. This section provides detailed protocols for key assays.

Fluorescence Polarization (FP) Assay

This competitive binding assay measures the ability of a PROTAC to displace a fluorescently labeled VHL ligand (tracer) from the VHL protein complex.[5]

  • Objective: Determine the binary binding affinity (IC50/Ki) of the PROTAC's VHL ligand moiety to the VHL-ElonginC-ElonginB (VCB) complex.[5]

  • Materials:

    • Recombinant VCB protein complex.

    • Fluorescently labeled VHL tracer (e.g., FAM-labeled HIF-1α peptide).[5]

    • Test PROTAC.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-volume 384-well microplates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Reagent Preparation: Prepare serial dilutions of the test PROTAC in assay buffer. Prepare a solution of VCB protein and fluorescent tracer at a fixed concentration.

    • Reaction Setup: In a 384-well plate, add the test PROTAC dilutions.

    • Incubation: Add the VCB protein and fluorescent tracer mixture to all wells. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

    • Measurement: Measure the fluorescence polarization of each well using a plate reader.

    • Data Analysis: Plot the polarization values against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event between the PROTAC and VHL, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[5][6]

  • Objective: Characterize the thermodynamics of binary (PROTAC:VHL) and ternary (POI:PROTAC:VHL) complex formation.[5]

  • Materials:

    • Highly purified, recombinant VCB protein complex and POI.

    • Test PROTAC.

    • ITC buffer (e.g., degassed PBS).

    • ITC instrument.

  • Procedure:

    • Sample Preparation: Dialyze the VCB protein extensively against the ITC buffer. Dissolve the test PROTAC in the final dialysis buffer to minimize buffer mismatch effects.

    • Instrument Setup: Load the VCB protein into the sample cell and the test PROTAC into the injection syringe.

    • Titration: Perform a series of small, sequential injections of the PROTAC into the sample cell while monitoring the heat change.

    • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to extract the thermodynamic parameters.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination cascade to confirm that the PROTAC can induce VHL-mediated ubiquitination of the target protein.[7]

  • Objective: To verify that the ternary complex is functional and leads to POI ubiquitination.

  • Materials:

    • Recombinant proteins: POI, VCB complex, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and Ubiquitin.

    • Test PROTAC.

    • ATP solution.

    • Ubiquitination reaction buffer.

    • SDS-PAGE and Western blotting reagents, including an antibody against the POI.

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VCB complex, POI, ubiquitin, and ATP in the reaction buffer.

    • PROTAC Addition: Add the test PROTAC or vehicle control (e.g., DMSO).

    • Incubation: Incubate the reaction at 37°C for 1-2 hours.

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-POI antibody. A high-molecular-weight smear or distinct bands above the unmodified POI indicate polyubiquitination.

Cellular Degradation Assay (Western Blot)

This is the definitive assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.

  • Objective: To quantify the reduction in POI levels following PROTAC treatment.

  • Materials:

    • Cell line endogenously or exogenously expressing the POI.

    • Test PROTAC.

    • Cell lysis buffer.

    • BCA protein assay kit.

    • Antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with serial dilutions of the test PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

    • Cell Lysis: Harvest the cells and lyse them to release cellular proteins.

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies for the POI and a loading control.

    • Data Analysis: Quantify the band intensities using densitometry. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).

References

Safety Operating Guide

Proper Disposal of (S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (S,R,S)-AHPC-PEG2-NH2 dihydrochloride, a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, treating it with the appropriate level of caution based on available safety data.

Immediate Safety and Handling Information

While some sources may indicate minimal hazards, it is best practice to handle this compound as a potentially hazardous substance. One supplier has classified the compound with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times when handling this compound.

Key Safety Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 2341796-76-5[2]
GHS Hazard Statements H302, H315, H319, H335[1]
GHS Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338[1]
Storage Store at 2-8 °C.N/A

Experimental Workflow: Disposal Protocol

The proper disposal of this compound should be managed as a controlled laboratory waste stream. Under no circumstances should this compound be disposed of down the drain or in the general trash.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect any unused or waste powder of this compound in a clearly labeled, sealed container designated for chemical waste.

    • This container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Contaminated Materials:

    • All materials that have come into direct contact with the compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, are to be considered contaminated.

    • These items must be collected in a designated, sealed container for solid chemical waste.

Step 2: Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and, if safe to do so, increase ventilation to the area.

  • Containment: Prevent the further spread of the spill.

  • Cleanup:

    • For solid spills, gently sweep or scoop the material to avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the solution.

  • Collection: Place all spill cleanup materials into a designated, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Step 3: Final Disposal
  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal ppe Wear Appropriate PPE (Lab Coat, Gloves, Safety Glasses) solid_waste Solid Waste (Unused powder, contaminated labware) liquid_waste Liquid Waste (Solutions containing the compound) container Collect in Labeled, Sealed Chemical Waste Container solid_waste->container liquid_waste->container ehs Contact Environmental Health & Safety (EHS) container->ehs Follow Institutional Protocols spill Spill Occurs contain Contain Spill spill->contain cleanup Clean with Absorbent Material contain->cleanup cleanup->container decontaminate Decontaminate Area cleanup->decontaminate disposal Dispose via Approved Waste Contractor ehs->disposal

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-PEG2-NH2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is a synthesized E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] As with any potent pharmaceutical compound, stringent adherence to safety protocols is paramount to protect researchers and the environment. This guide provides essential safety and logistical information for handling this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While some sources may indicate a low immediate hazard, it is critical to handle this compound with caution due to its intended biological activity and the potential for long-term health effects. One supplier has issued the following hazard and precautionary statements:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

The following table summarizes the recommended Personal Protective Equipment (PPE) for laboratory activities involving this compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile).[4][5] - Disposable sleeves. - Safety glasses or goggles.[4][6]High risk of aerosolization and inhalation of potent powders.[4] Full respiratory and skin protection is essential.
Solution Preparation - Certified fume hood. - Disposable lab coat. - Double-gloving (nitrile).[7] - Safety glasses or goggles.[7]To prevent inhalation of vapors and to protect skin and eyes from splashes.
General Handling and Experiments - Lab coat. - Nitrile gloves.[7] - Safety glasses.[7]Standard laboratory practice to prevent accidental exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to minimize risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receiving: Verify container integrity. Review Safety Data Sheet. storage Storage: Store at room temperature in an inert atmosphere. Keep in a designated, secure area. receiving->storage ppe Don Appropriate PPE: Based on the specific task (weighing, solution prep, etc.). storage->ppe weighing Weighing: Perform in a certified fume hood or ventilated balance enclosure. ppe->weighing experiment Experimentation: Handle solutions within a fume hood. weighing->experiment decontamination Decontamination: Clean work surfaces and equipment after use. experiment->decontamination waste_segregation Segregate Waste: Collect all contaminated materials (gloves, tips, vials) in designated, sealed containers. decontamination->waste_segregation waste_labeling Label Waste: Clearly label containers as 'Hazardous Waste' with the compound name. waste_segregation->waste_labeling waste_storage Secure Waste Storage: Store waste in a designated, secure area away from general lab traffic. waste_labeling->waste_storage waste_disposal Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. waste_storage->waste_disposal elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hoods, Ventilated Enclosures) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.